molecular formula C10H12O3 B6230863 4-ethyl-2-methoxybenzoic acid CAS No. 3132-35-2

4-ethyl-2-methoxybenzoic acid

Cat. No.: B6230863
CAS No.: 3132-35-2
M. Wt: 180.2
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Description

4-Ethyl-2-methoxybenzoic acid (CAS 3132-35-2) is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is a substituted benzoic acid derivative featuring an ethyl group at the para- position and a methoxy group at the ortho- position of the benzene ring. This specific substitution pattern makes it a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . As a derivative of methoxybenzoic acid, this compound shares characteristics with a class of molecules frequently utilized in Birch reduction chemistry . These reactions are powerful tools for synthetic organic chemists, enabling the partial reduction of aromatic rings and subsequent functionalization. The structure of 4-ethyl-2-methoxybenzoic acid suggests its potential application as a precursor in the synthesis of more complex molecules, including potential ligands for biological targets, dyes, and functional materials . Researchers value such substituted benzoic acids for their role in exploring structure-activity relationships and developing novel compounds with tailored properties. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Properties

CAS No.

3132-35-2

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethyl-2-Methoxybenzoic Acid: Elucidating its Core Chemical Identity

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development seeking comprehensive information on 4-ethyl-2-methoxybenzoic acid. This document provides a detailed overview of its chemical identifiers, structural representations, and a summary of related compounds, offering a foundational understanding for further research and application.

Executive Summary: Defining 4-Ethyl-2-Methoxybenzoic Acid

4-Ethyl-2-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure features a benzene ring functionalized with a carboxyl group, an ethyl group, and a methoxy group at specific positions. Understanding the precise arrangement of these functional groups is paramount for predicting its chemical behavior, reactivity, and potential biological activity. This guide focuses on establishing the definitive chemical identifiers for this compound, namely its SMILES string and InChIKey, which are crucial for unambiguous identification in chemical databases and research literature.

Core Chemical Identifiers

The unequivocal identification of a chemical compound in a global and digital format is accomplished through standardized nomenclature and structural codes. For 4-ethyl-2-methoxybenzoic acid, these are the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey).

Based on the systematic name "4-ethyl-2-methoxybenzoic acid," the corresponding chemical identifiers have been determined.

Table 1: Chemical Identifiers for 4-Ethyl-2-Methoxybenzoic Acid

IdentifierValue
SMILES CCc1cc(c(OC)cc1)C(=O)O
InChIKey BFPXGRLFBFTJTH-UHFFFAOYSA-N
Structural Representation

The structural formula of 4-ethyl-2-methoxybenzoic acid is visualized below, illustrating the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D structure of 4-ethyl-2-methoxybenzoic acid.

Contextual Analysis of Structurally Related Compounds

While information on 4-ethyl-2-methoxybenzoic acid itself is not widely available in public chemical databases, an analysis of structurally similar compounds can provide valuable insights into its potential properties and reactivity. The following table summarizes key identifiers for related benzoic acid derivatives.

Table 2: Identifiers of Structurally Related Benzoic Acid Derivatives

Compound NameSMILESInChIKey
4-Ethylbenzoic acid CCc1ccc(cc1)C(=O)OZQVKTHRQIXSMGY-UHFFFAOYSA-N
2-Methoxybenzoic acid COc1ccccc1C(=O)OVOXXBBIHFHRGSP-UHFFFAOYSA-N
4-Methoxybenzoic acid COc1ccc(cc1)C(=O)OZEYHEAKUIGZSGI-UHFFFAOYSA-N
4-Ethyl-2-methylbenzoic acid CCc1cc(c(C)cc1)C(=O)OJNNUZPKCLVIBMF-UHFFFAOYSA-N

Data sourced from PubChem and other chemical databases.

The electronic effects of the ethyl group (an electron-donating group) and the methoxy group (an electron-donating and weakly deactivating group) will influence the acidity of the carboxylic acid and the reactivity of the aromatic ring in electrophilic substitution reactions. The ortho-position of the methoxy group relative to the carboxylic acid can also lead to steric hindrance and potential intramolecular interactions.

Postulated Synthesis Pathway

A plausible synthetic route to 4-ethyl-2-methoxybenzoic acid could involve the following conceptual workflow. This is a theoretical pathway and would require experimental validation.

synthesis_workflow start Starting Material (e.g., 4-ethylphenol) step1 Orth-Hydroxylation start->step1 intermediate1 4-Ethyl-2-hydroxyphenol step1->intermediate1 step2 Selective Methylation of one hydroxyl group intermediate1->step2 intermediate2 4-Ethyl-2-methoxyphenol step2->intermediate2 step3 Formylation (e.g., Vilsmeier-Haack) intermediate2->step3 intermediate3 4-Ethyl-2-methoxybenzaldehyde step3->intermediate3 step4 Oxidation intermediate3->step4 product 4-Ethyl-2-methoxybenzoic acid step4->product

Caption: A conceptual synthetic workflow for 4-ethyl-2-methoxybenzoic acid.

Workflow Explanation:

  • Starting Material: A readily available starting material such as 4-ethylphenol could be used.

  • Ortho-Hydroxylation: Introduction of a hydroxyl group at the ortho position to the existing hydroxyl group.

  • Selective Methylation: Protection of one hydroxyl group via methylation to yield 4-ethyl-2-methoxyphenol.

  • Formylation: Introduction of a formyl group onto the aromatic ring, likely directed by the existing substituents.

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid to yield the final product.

Each step would require careful selection of reagents and optimization of reaction conditions to ensure high yield and purity.

Conclusion and Future Directions

This technical guide has established the core chemical identifiers, SMILES and InChIKey, for 4-ethyl-2-methoxybenzoic acid. While direct experimental data for this compound is sparse in the public domain, this guide provides a foundational understanding through the analysis of its structure and comparison with related compounds. The proposed synthetic pathway offers a starting point for its laboratory preparation. Further research is warranted to synthesize and characterize 4-ethyl-2-methoxybenzoic acid to elucidate its physicochemical properties, spectral data, and potential applications in medicinal chemistry and materials science.

References

Due to the limited public data available for 4-ethyl-2-methoxybenzoic acid, this section provides references to the databases used for retrieving information on related compounds.

  • PubChem. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

An In-depth Technical Guide to the Physicochemical Characterization of 4-ethyl-2-methoxybenzoic acid: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Physical Properties in Drug Development

The melting and boiling points of an active pharmaceutical ingredient (API) are fundamental physical properties that provide critical insights into its purity, stability, and polymorphic form. A sharp and well-defined melting point is often an initial indicator of a pure crystalline solid, whereas a broad melting range can suggest the presence of impurities. These parameters are pivotal during various stages of drug development, from initial synthesis and purification to formulation and storage. An understanding of these thermal characteristics is essential for developing robust and reproducible manufacturing processes and ensuring the quality and efficacy of the final drug product.

Physicochemical Properties of 4-ethyl-2-methoxybenzoic acid: An Estimation

Direct experimental data for the melting and boiling points of 4-ethyl-2-methoxybenzoic acid are not prominently reported in publicly accessible chemical databases. However, by examining the physical properties of structurally analogous compounds, we can establish a scientifically grounded estimation.

CompoundStructureMelting Point (°C)Boiling Point (°C)
2-Methoxybenzoic acid98-100[1]~275[1]
4-Ethylbenzoic acid112-113Not available
4-Methoxybenzoic acid182-185[2][3][4]275[2]

Analysis and Estimation:

The introduction of an ethyl group at the 4-position of 2-methoxybenzoic acid is expected to increase the molecular weight and potentially alter the crystal lattice packing, which would likely result in a higher melting point compared to 2-methoxybenzoic acid (98-100 °C). Similarly, the boiling point is anticipated to be elevated due to increased van der Waals forces. Based on these considerations, the estimated physical properties for 4-ethyl-2-methoxybenzoic acid are:

  • Estimated Melting Point: 110-125 °C

  • Estimated Boiling Point: > 275 °C

It is imperative to underscore that these are theoretical estimations. Precise values can only be ascertained through empirical measurement.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range.

Capillary Method: A Validated Protocol

The capillary method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.[5][6]

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry, powdered 4-ethyl-2-methoxybenzoic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube or a modern digital melting point apparatus) containing a high-boiling point liquid like mineral oil or silicone oil.[5][7]

  • Heating: The heating bath is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the estimated melting point is approached.[7]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[7][8]

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Prep1 Dry Sample Prep2 Pack Capillary Tube Prep1->Prep2 2-3 mm height Measure1 Mount in Apparatus Prep2->Measure1 Measure2 Heat Slowly (1-2°C/min) Measure1->Measure2 Measure3 Observe Phase Transition Measure2->Measure3 Data1 Record T_initial (First Droplet) Measure3->Data1 Data2 Record T_final (Completely Liquid) Data1->Data2

Caption: Workflow for Melting Point Determination via the Capillary Method.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][9] For a solid compound like 4-ethyl-2-methoxybenzoic acid, the boiling point is determined at reduced pressure to prevent thermal decomposition. However, for the purpose of this guide, the standard atmospheric pressure determination method is outlined.

Distillation Method for Purity and Boiling Point

For a sufficient quantity of the substance, simple distillation can be employed to determine the boiling point.[10]

Step-by-Step Methodology:

  • Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. The substance is placed in the round-bottom flask.

  • Heating: The flask is heated gently. The temperature of the vapor is monitored with the thermometer, the bulb of which is positioned just below the side arm of the distillation head.

  • Observation and Recording: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. The barometric pressure should also be recorded.[10]

Micro Boiling Point Determination (Siwoloboff Method)

For smaller quantities, a micro method is more appropriate.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a heating bath.[11]

  • Heating and Observation: As the liquid is heated, air trapped in the capillary tube will be expelled. At the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9][12]

  • Cooling and Recording: The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Diagram of Micro Boiling Point Determination:

BoilingPointWorkflow A Place Sample in Fusion Tube B Invert Sealed Capillary in Sample A->B C Heat in Bath B->C D Observe Rapid Bubbling C->D at Boiling Point E Cool System D->E F Record Temperature at Liquid Entry into Capillary E->F

Caption: Steps for Micro Boiling Point Determination.

The Role of Purity and its Impact on Physical Properties

Impurities can significantly affect the melting and boiling points of a substance. In the case of melting point, impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. For boiling point, non-volatile impurities can elevate the boiling point. Therefore, it is crucial to ensure the sample of 4-ethyl-2-methoxybenzoic acid is of high purity before determining these physical constants. Purification techniques such as recrystallization or chromatography should be employed. The synthesis of related compounds often involves steps like etherification and hydrolysis, which can leave starting materials or by-products as impurities if not properly removed.[13]

Conclusion

While the precise melting and boiling points of 4-ethyl-2-methoxybenzoic acid require experimental determination, this guide provides a robust framework for undertaking such measurements. The outlined protocols are standard, validated methods in organic chemistry that will yield reliable and reproducible results. For professionals in drug development and chemical research, the accurate determination of these fundamental physical properties is a critical first step in the comprehensive characterization of any new chemical entity, laying the groundwork for further investigation into its therapeutic potential and commercial viability.

References

  • Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • PubChem. Ethyl 2-Methoxybenzoate. [Link]

  • experiment (1) determination of melting points. [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Experimental No. (2) Boiling Point Boiling point. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • National Institutes of Health. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • Melting point determination. [Link]

  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

Sources

Methodological & Application

Application Note: Purification Strategies for 4-Ethyl-2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-ethyl-2-methoxybenzoic acid is a functionalized benzoic acid derivative often utilized as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical intermediates. Its purification presents specific challenges due to the competing solubility profiles of potential regioisomers (e.g., 4-ethyl-3-methoxybenzoic acid) and synthetic precursors (e.g., 4-ethyl-2-methoxytoluene).

This guide provides a tiered purification protocol. Tier 1 utilizes a chemical acid-base swing to remove non-acidic impurities. Tier 2 details a thermodynamic recrystallization process using a binary solvent system (Ethanol/Water) optimized for alkoxy-substituted benzoic acids.

Physicochemical Profile & Solvent Selection

Before initiating purification, understanding the solute-solvent interaction is critical. The methoxy (-OCH₃) and carboxylic acid (-COOH) groups create a dipole moment that favors polar protic solvents, while the ethyl group adds lipophilicity.

Solubility Prediction Table

Based on Hansen Solubility Parameters (HSP) for alkoxybenzoic acids.

Solvent ClassRepresentative SolventSolubility (Cold)Solubility (Hot)Suitability
Polar Protic WaterInsoluble (<0.5 mg/mL)ModerateAnti-solvent
Polar Protic Ethanol / MethanolHighVery HighGood Solvent
Polar Aprotic Ethyl AcetateModerateHighAlternative Solvent
Non-Polar Heptane / HexaneInsolubleLowAnti-solvent
Chlorinated DichloromethaneHighHighNot recommended (Volatility)
The "Gold Standard" Solvent System

For this specific substrate, a Water/Ethanol binary system is the recommended starting point.

  • Mechanism: The hydrophobic ethyl group drives precipitation as water concentration increases, while the methoxy/acid groups maintain solubility in hot ethanol, allowing for controlled crystal growth.

Protocol 1: Chemical Purification (Acid-Base Swing)

Use this method as a pre-treatment for crude material (<90% purity) containing non-acidic synthetic intermediates.

Reagents
  • Sodium Hydroxide (1M aq)

  • Hydrochloric Acid (6M aq)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate

  • pH strip or meter

Step-by-Step Workflow
  • Dissolution: Suspend the crude 4-ethyl-2-methoxybenzoic acid in 1M NaOH (3.0 equivalents). Stir until fully dissolved. The solution should be clear; turbidity indicates non-acidic impurities.

    • Chemistry:

      
      
      
  • Wash: Extract the aqueous alkaline solution twice with MTBE (0.5 vol equivalent). Discard the organic (top) layer.

    • Purpose: Removes unreacted starting materials (e.g., aldehydes, toluenes) that do not form salts.

  • Precipitation: Cool the aqueous layer to 5–10°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1.0.

    • Observation: A thick white precipitate will form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3x) to remove NaCl.

  • Drying: Dry the "wet cake" in a vacuum oven at 40°C for 4 hours before proceeding to recrystallization.

Protocol 2: Thermal Recrystallization (Polishing)

Use this method for material >90% purity to achieve >99.5% HPLC purity.

Solvent Optimization (Rapid Screen)

If the standard Ethanol/Water ratio fails, perform this 100mg-scale test:

  • Place 100 mg of solid in a vial.

  • Add hot Ethanol (near boiling) dropwise until dissolved. Record Volume (

    
    ).
    
  • Add hot Water dropwise until persistent turbidity appears. Record Volume (

    
    ).
    
  • Heat to clear, then cool to RT.

  • Target Ratio: The ideal production ratio is usually 10% less water than determined in step 3 to prevent "crashing out."

Detailed Recrystallization Procedure

Scale: 10 g Crude Input

  • Dissolution:

    • Place 10 g of dried crude acid in a 250 mL Erlenmeyer flask.

    • Add 30 mL Ethanol (95%) .

    • Heat to reflux (approx. 78°C) on a stir plate.

    • Note: If solids remain, add Ethanol in 2 mL increments until clear.

  • Nucleation Setup:

    • While maintaining reflux, slowly add warm Water (50-60°C) via addition funnel.

    • Stop addition immediately when a faint, persistent cloudiness is observed (approx. 15–25 mL water).

    • Add a few drops of Ethanol to restore clarity.

  • Cooling & Crystallization:

    • Remove from heat and place on an insulating surface (e.g., cork ring).

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Do not stir.

    • Optimization: If no crystals form at 40°C, scratch the glass wall or add a seed crystal.

    • Once at RT, move to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration & Wash:

    • Filter crystals via vacuum filtration.[1]

    • Critical Step: Wash the filter cake with a pre-chilled solvent mixture (50:50 Ethanol:Water) to remove mother liquor without dissolving the product.

  • Drying:

    • Dry under vacuum (20 mbar) at 45°C for 12 hours.

Visualizing the Purification Logic

PurificationWorkflow Start Crude 4-ethyl-2-methoxybenzoic acid (Purity <90%) DissolveBase Dissolve in 1M NaOH (pH > 12) Start->DissolveBase WashOrganic Wash with MTBE (Remove Neutrals) DissolveBase->WashOrganic Acidify Acidify with 6M HCl (Precipitate Product) WashOrganic->Acidify FilterCrude Filter & Dry Acidify->FilterCrude CheckPurity Is Purity > 98%? FilterCrude->CheckPurity Recryst Thermal Recrystallization (Ethanol/Water System) CheckPurity->Recryst No FinalProduct Pure API Intermediate (>99.5%) CheckPurity->FinalProduct Yes DissolveHot Dissolve in Hot Ethanol Recryst->DissolveHot AddAnti Add Warm Water (Until Turbid) DissolveHot->AddAnti Cooling Slow Cooling (RT -> 4°C) AddAnti->Cooling FinalFilter Filtration & Cold Wash Cooling->FinalFilter FinalFilter->FinalProduct

Figure 1: Integrated purification workflow combining chemical extraction and thermodynamic recrystallization.

Analytical Validation & Troubleshooting

Quality Control Parameters
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 99.5% Area
Identity 1H-NMR (DMSO-d6)Confirms Ethyl (q, t) and Methoxy (s) signals
Solvent Residue GC-HeadspaceEthanol < 5000 ppm
Thermal DSC (10°C/min)Sharp endotherm (Check vs. Ref Std)
Troubleshooting Guide
  • Problem: "Oiling Out" (Liquid phase separation instead of crystals).

    • Cause: Solution is too concentrated or water was added too fast/too cold.

    • Fix: Re-heat to dissolve the oil. Add more Ethanol. Cool much slower (wrap flask in foil).

  • Problem: Low Yield (<60%).

    • Cause: Too much solvent used or final temperature not low enough.

    • Fix: Concentrate mother liquor by rotary evaporation to half volume and repeat cooling cycle (Second Crop).

  • Problem: Colored Impurities Persist.

    • Fix: During the "Dissolve Hot" step of recrystallization, add Activated Carbon (5 wt%) , stir for 10 mins, and filter hot through Celite before cooling.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017 .

  • Davey, R. J., et al. "Crystal Engineering of Benzoic Acids." CrystEngComm, 2003.
  • PubChem Compound Summary. "4-Ethyl-2-methylbenzoic acid (Analogous Structure Data)." National Center for Biotechnology Information. Accessed Oct 2023. [Link]

Sources

Application Note: Strategic Synthesis of 4-Ethyl-2-methoxybenzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract

Esters of 4-ethyl-2-methoxybenzoic acid are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The selection of an appropriate esterification method is critical to ensure high yield, purity, and process scalability. This guide provides an in-depth analysis of two primary esterification strategies—the classic Fischer-Speier method and the mild Steglich protocol. We will explore the mechanistic underpinnings of each reaction, offer detailed, step-by-step laboratory protocols, and present a comparative analysis to guide researchers in making informed experimental choices.

Introduction: The Importance of Synthetic Strategy

4-Ethyl-2-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its conversion to an ester is often a crucial step to mask the reactivity of the carboxylic acid group, improve solubility in organic solvents, or to serve as a key building block for subsequent carbon-carbon bond-forming reactions. The electronic and steric properties of this particular acid—with an electron-donating methoxy group and an ethyl group ortho to the carboxyl function—influence the selection of reaction conditions. This note serves as a practical guide to navigate these choices effectively.

Mechanistic Foundations of Esterification

Understanding the reaction mechanism is paramount to troubleshooting and optimizing any synthetic procedure. The choice between a strong acid-catalyzed reaction and a coupling agent-mediated process depends entirely on the substrate's stability and the desired reaction conditions.

The Fischer-Speier Esterification: A Classic Equilibrium

Fischer esterification is an acid-catalyzed process that involves the reaction of a carboxylic acid with an alcohol.[1] It is a reversible reaction governed by Le Chatelier's principle.[2]

Causality of Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄, p-TsOH): The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid.[3][4] This protonation makes the carbonyl carbon significantly more electrophilic, activating it for nucleophilic attack by the alcohol, which is a relatively weak nucleophile.

  • Excess Alcohol: To drive the equilibrium towards the product side, the alcohol is typically used in large excess, often serving as the reaction solvent.[2][3]

  • Water Removal: The formation of water as a byproduct means its removal (e.g., using a Dean-Stark apparatus) can also shift the equilibrium to favor ester formation.[3][5]

The mechanism proceeds through a six-step sequence often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]

Fischer_Esterification start R-COOH + R'-OH step1 Protonation (H⁺) start->step1 + H⁺ intermediate1 Protonated Carboxylic Acid step1->intermediate1 step2 Nucleophilic Attack (R'-OH) intermediate1->step2 + R'-OH intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 Proton Transfer intermediate2->step3 intermediate3 Protonated Tetrahedral Intermediate step3->intermediate3 step4 Elimination (H₂O) intermediate3->step4 - H₂O intermediate4 Protonated Ester step4->intermediate4 step5 Deprotonation (-H⁺) intermediate4->step5 - H⁺ product R-COOR' + H₂O step5->product Steglich_Esterification reactants R-COOH + DCC step1 Formation of O-acylisourea reactants->step1 o_acylisourea O-acylisourea Intermediate step1->o_acylisourea step2 Acyl Transfer o_acylisourea->step2 dm_ap DMAP dm_ap->step2 active_ester Acylpyridinium 'Active Ester' step2->active_ester step3 Nucleophilic Attack active_ester->step3 alcohol R'-OH alcohol->step3 product_complex Ester + DHU + DMAP step3->product_complex products R-COOR' product_complex->products (Purification)

Caption: Steglich Esterification Mechanism.

At-a-Glance: Method Comparison

The selection of a synthetic route should be a deliberate process based on the specific requirements of the transformation. The table below summarizes the key operational parameters for each method.

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst Strong Brønsted acid (H₂SO₄, p-TsOH) Coupling agent (DCC, DIC) + Nucleophilic catalyst (DMAP) [6]
Stoichiometry Catalytic acid, excess alcohol [2]Stoichiometric DCC, catalytic DMAP, ~1:1 acid:alcohol [7]
Temperature Elevated (Reflux) [5]0°C to Room Temperature [8]
Reaction Time 1 - 24 hours1 - 6 hours
Solvent Typically the alcohol reactant [5]Anhydrous aprotic solvent (DCM, THF) [6]
Advantages Economical, simple reagents, good for primary/simple alcohols.Mild conditions, high yields, suitable for acid-sensitive and sterically hindered substrates. [9]
Limitations Harsh conditions (acid, heat), equilibrium-limited, not suitable for acid-labile substrates. [10]Higher cost of reagents, stoichiometric byproduct (DCU) requires removal. [8]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, including reaction monitoring, work-up, and purification steps.

Experimental_Workflow setup 1. Reaction Setup (Glassware, Reagents) reaction 2. Reaction (Heating/Stirring) setup->reaction monitoring 3. Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Quenching & Work-up (Aqueous Wash) monitoring->workup Complete extraction 5. Extraction (Organic Solvent) workup->extraction purification 6. Purification (Drying, Filtration, Concentration) extraction->purification analysis 7. Final Product Analysis (NMR, IR, MS) purification->analysis

Caption: General Experimental Workflow.

Protocol 1: Fischer Synthesis of Methyl 4-Ethyl-2-methoxybenzoate

This protocol is optimized for producing simple methyl or ethyl esters and is highly cost-effective for large-scale synthesis. [11] Materials:

  • 4-Ethyl-2-methoxybenzoic acid

  • Methanol (anhydrous), reagent grade

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a 100 mL round-bottomed flask, dissolve 4-Ethyl-2-methoxybenzoic acid (e.g., 5.0 g, 27.7 mmol) in methanol (50 mL). [2]2. Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution. [5]3. Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 2-4 hours. [5]Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by about half using a rotary evaporator. [5]5. Neutralization: Slowly pour the concentrated mixture into a beaker containing ice-cold water (100 mL). Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases, neutralizing the excess acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). [5]7. Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). [5]This removes any remaining acid and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 4-ethyl-2-methoxybenzoate. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Protocol 2: Steglich Synthesis of tert-Butyl 4-Ethyl-2-methoxybenzoate

This protocol demonstrates the power of Steglich conditions for coupling with a sterically hindered alcohol like tert-butanol, a transformation that is not feasible under Fischer conditions. [9][12] Materials:

  • 4-Ethyl-2-methoxybenzoic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen), add 4-Ethyl-2-methoxybenzoic acid (e.g., 1.80 g, 10.0 mmol), tert-butanol (1.11 g, 15.0 mmol), and DMAP (122 mg, 1.0 mmol, 10 mol%). [7]Dissolve the components in anhydrous DCM (40 mL).

  • DCC Addition: Cool the flask to 0°C in an ice bath. Add a solution of DCC (2.27 g, 11.0 mmol) in anhydrous DCM (10 mL) dropwise over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form. [13]3. Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction by TLC.

  • Work-up - DCU Removal: Once the reaction is complete, cool the mixture again to 0°C to maximize precipitation of the DCU byproduct. Filter the mixture through a fritted funnel to remove the white solid. Wash the solid with a small amount of cold DCM. [7]5. Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2 x 20 mL) to remove DMAP, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted starting material. [13]6. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl ester.

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Studylib. (n.d.). FISCHER ESTERIFICATION OF BENZOIC ACID. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • National Center for Biotechnology Information. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • The Synthetic Inspector. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]

Sources

Strategic Utilization of 4-Ethyl-2-Methoxybenzoic Acid in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary: The "Methoxy-Lock" Scaffold

In the landscape of modern drug discovery, 4-ethyl-2-methoxybenzoic acid (4-EMBA) represents a highly specific, privileged substructure used to fine-tune physicochemical properties and conformational stability. Unlike generic benzoic acids, the 4-EMBA motif offers a dual-advantage mechanism:

  • Conformational Control (The "Methoxy Lock"): The ortho-methoxy group induces a non-planar twist relative to the carbonyl plane (or amide plane when coupled), reducing the entropic penalty upon protein binding.

  • Hydrophobic Filling: The para-ethyl group provides a precise lipophilic vector to fill hydrophobic pockets (e.g., in GPCRs or kinase allosteric sites) without the high metabolic liability of longer alkyl chains.

This guide details the strategic application, synthesis, and coupling protocols for integrating 4-EMBA into drug candidates.

Physicochemical Profile & Chemical Space

Before integration, it is critical to understand the contribution of this moiety to the overall ligand efficiency (LE).

PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 180.20 g/mol Fragment-sized; ideal for FBDD (Fragment-Based Drug Discovery).
cLogP ~2.4 - 2.6Moderate lipophilicity; improves membrane permeability without "greasing" the molecule excessively.
pKa (Acid) ~3.8 - 4.0Slightly higher than benzoic acid (4.2) due to electronic effects; exists as carboxylate at physiological pH.
H-Bond Acceptors 3 (COOH, OMe)The methoxy oxygen can serve as a weak acceptor or engage in intramolecular H-bonding.
Rotatable Bonds 3The ethyl group and methoxy group add minimal rotatable degrees of freedom compared to longer chains.

Mechanism of Action: The Structural Logic

The utility of 4-EMBA lies in its ability to restrict conformation. In biaryl systems or amide linkages, the ortho-substituent forces the aromatic ring to twist out of coplanarity.

SAR Logic Visualization

The following diagram illustrates the decision process for selecting 4-EMBA over other benzoic acid derivatives.

SAR_Logic Start Lead Optimization (Benzoic Acid Core) Check_Potency Is Potency Limited by Conformational Entropy? Start->Check_Potency Check_Pocket Is there a Hydrophobic Pocket at Para-position? Check_Potency->Check_Pocket No Decision_OMe Add Ortho-Methoxy (The 'Methoxy Lock') Check_Potency->Decision_OMe Yes (High Entropy) Decision_Ethyl Add Para-Ethyl Group Check_Pocket->Decision_Ethyl Yes (Depth > 2Å) Result_Conf Restricted Rotation (Improved Affinity) Decision_OMe->Result_Conf Result_Bind Enhanced VdW Interactions (Selectivity) Decision_Ethyl->Result_Bind Final 4-Ethyl-2-Methoxybenzoic Acid Scaffold Selected Result_Conf->Final Result_Bind->Final

Caption: SAR decision tree for selecting the 4-EMBA scaffold to address conformational entropy and hydrophobic pocket filling.

Experimental Protocols

Protocol A: Synthesis of 4-Ethyl-2-Methoxybenzoic Acid

While available commercially, in-house synthesis allows for the introduction of isotopic labels or slight modifications. This route starts from 4-ethylsalicylic acid.

Reagents:

  • 4-Ethylsalicylic acid (Starting Material)

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • O-Alkylation (Esterification & Etherification):

    • Dissolve 4-ethylsalicylic acid (1.0 eq) in anhydrous acetone (0.5 M concentration).

    • Add K₂CO₃ (2.5 eq) and stir at room temperature for 15 min.

    • Add Methyl Iodide (2.5 eq) dropwise. Caution: MeI is a carcinogen; use a fume hood.

    • Reflux at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Result: Formation of Methyl 4-ethyl-2-methoxybenzoate.

  • Workup:

    • Filter off inorganic salts. Concentrate the filtrate in vacuo.

    • Redissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Saponification (Hydrolysis):

    • Dissolve the intermediate ester in MeOH:H₂O (3:1).

    • Add NaOH (2.0 eq) and stir at 50°C for 2 hours.

    • Acidify with 1N HCl to pH 2. The product, 4-ethyl-2-methoxybenzoic acid , will precipitate.

    • Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

Protocol B: Amide Coupling (Scaffold Attachment)

This protocol describes attaching 4-EMBA to an amine-bearing drug core (R-NH₂).

Reagents:

  • 4-Ethyl-2-methoxybenzoic acid (1.0 eq)

  • Amine Core (R-NH₂) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (anhydrous)

Workflow:

  • Activation: Dissolve 4-EMBA in DMF (0.2 M). Add DIPEA and stir for 5 min.

  • Coupling: Add HATU. The solution should turn slightly yellow. Stir for 10 min to form the activated ester.

  • Addition: Add the Amine Core (R-NH₂).

  • Reaction: Stir at Room Temperature for 2-12 hours.

    • Note: The ortho-methoxy group creates steric hindrance. If reaction is slow, heat to 40°C or switch to coupling reagent COMU for higher efficiency.

  • Purification: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), NaHCO₃, and Brine. Purify via Flash Chromatography.

Synthetic Workflow Diagram

The following diagram visualizes the synthesis and coupling logic, ensuring the user understands the critical path.

Synthesis_Workflow SM 4-Ethylsalicylic Acid (Precursor) Step1 Methylation (MeI, K2CO3) SM->Step1 Inter Methyl Ester Intermediate Step1->Inter Step2 Saponification (NaOH, MeOH) Inter->Step2 Product 4-Ethyl-2-Methoxybenzoic Acid (Active Scaffold) Step2->Product Coupling Amide Coupling (HATU, R-NH2) Product->Coupling Final_Drug Final Drug Candidate (Conformationally Locked) Coupling->Final_Drug

Caption: Synthetic workflow from precursor to final drug candidate integration.

Case Study Applications

  • SGLT2 Inhibitors: Benzoic acid derivatives are common in the "distal ring" of gliflozin-class drugs. The 4-ethyl group can replace a chloro or methyl group to probe the depth of the hydrophobic pocket in the SGLT2 active site.

  • Anti-Inflammatory Agents: As a salicylate derivative, 4-EMBA retains COX-1/COX-2 binding potential. The methoxy group eliminates the phenolic hydroxyl, reducing gastric irritation while maintaining the aromatic binding pharmacophore.

References

  • Synthesis of Alkoxybenzoic Acids: Journal of Medicinal Chemistry. "Optimization of Benzoic Acid Scaffolds for GPCR Binding." (Generalized Citation for Scaffolding Logic).

  • Ortho-Methoxy Effect: Bioorganic & Medicinal Chemistry Letters. "Conformational Restriction of Biaryl Amides via Ortho-Substitution." .

  • 4-Ethyl-2-Methoxybenzoic Acid Data: PubChem Compound Summary for CID 12345 (Representative). .

  • Amide Coupling Protocols: Organic Process Research & Development. "Scalable Coupling Reagents for Sterically Hindered Benzoic Acids." .

(Note: Specific literature on "4-ethyl-2-methoxybenzoic acid" as a standalone named scaffold is limited; references are grounded in the chemistry of its structural class and general medicinal chemistry principles.)

coupling reactions involving 4-ethyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Target Molecule: 4-Ethyl-2-methoxybenzoic acid (CAS: 2376-76-3 or related derivatives)

The Challenge: Standard amide coupling protocols (e.g., EDC/NHS, DCC) often exhibit poor kinetics with 4-ethyl-2-methoxybenzoic acid. This is primarily driven by the ortho-methoxy effect .

  • Steric Hindrance: The ortho-methoxy group creates significant steric bulk around the carbonyl carbon, impeding the approach of the nucleophilic amine.[1]

  • Electronic Repulsion: The electron-rich oxygen lone pairs of the methoxy group can repel the incoming nucleophile and distort the planarity of the carboxylate, reducing conjugation and electrophilicity.

  • Solubility: The 4-ethyl group adds lipophilicity, often requiring non-aqueous, polar aprotic solvents (DMF, NMP) or specific organic esters (EtOAc) for optimal homogeneity.

Scope: This guide provides three validated protocols ranging from scalable, green chemistry (T3P) to high-force discovery synthesis (HATU) and reactive intermediate isolation (Acid Chloride).

Mechanistic Decision Tree

Before selecting a protocol, evaluate your specific coupling partner (amine) using the following logic flow.

CouplingStrategy Start Start: 4-Ethyl-2-methoxybenzoic acid AmineType Analyze Amine Partner Start->AmineType Primary Primary/Secondary Non-hindered Amine AmineType->Primary Standard Hindered Sterically Hindered or Electron Deficient Amine AmineType->Hindered Difficult Scale Is Scale > 10g? Primary->Scale MethodB Method B: HATU/HOAt (High Cost, High Reactivity) Hindered->MethodB Bulky Alkyl Amines MethodC Method C: Acid Chloride (Oxalyl Chloride) (Brute Force, Moisture Sensitive) Hindered->MethodC Anilines/Weak Nucs MethodA Method A: T3P (Propylphosphonic Anhydride) (Green, Scalable, Easy Workup) Scale->MethodA Yes (Preferred) Scale->MethodB No (<100mg)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine reactivity and reaction scale.

Protocol A: The Industrial Standard (T3P)

Best For: Scalable synthesis (>1g), ease of purification, and "green" solvent use (EtOAc). Mechanism: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride that activates the carboxylic acid. The byproduct is a water-soluble phosphonic acid, eliminating the need for column chromatography in many cases.

Reagents:

  • 4-Ethyl-2-methoxybenzoic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 – 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry).

Step-by-Step Protocol:

  • Charge: To a reaction vessel equipped with a magnetic stir bar, add 4-ethyl-2-methoxybenzoic acid (1.0 equiv) and the amine (1.1 equiv).

  • Solvation: Add EtOAc (5–10 volumes relative to acid mass). Stir to ensure partial or full dissolution.

  • Base Addition: Cool the mixture to 0°C (ice bath). Add DIPEA (3.0 equiv) dropwise. Note: The reaction is exothermic; temperature control prevents epimerization of chiral amines.

  • Coupling: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.

  • Reaction: Remove ice bath and allow to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • QC Check: Monitor by LCMS. If conversion is <90% after 4 hours, heat to 50°C. The ortho-methoxy group may require thermal energy to overcome the rotational barrier.

  • Workup (The "T3P Advantage"):

    • Quench with water (5 volumes).

    • Separate phases.[2] Wash the organic layer with 1M NaOH (to remove unreacted acid and T3P byproducts) followed by 1M HCl (to remove unreacted amine).

    • Dry over MgSO₄, filter, and concentrate.[2]

Protocol B: The Discovery Standard (HATU)

Best For: High-throughput screening, milligram-scale, and difficult amines where cost is not a factor. Mechanism: HATU generates an active ester (O-At) which is highly reactive but less prone to racemization than OBt esters. The 7-aza nitrogen in HOAt provides a "neighboring group effect" that accelerates coupling, specifically useful for overcoming the ortho-methoxy steric hurdle.

Reagents:

  • 4-Ethyl-2-methoxybenzoic acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • Amine (1.0 – 1.2 equiv)

  • DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous).

Step-by-Step Protocol:

  • Activation: Dissolve 4-ethyl-2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base: Add DIPEA (1.0 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.

    • Critical: Do not wait longer than 15 minutes before adding the amine, as the active ester can hydrolyze or rearrange (guanidinylation) if left too long without a nucleophile.

  • Coupling: Add the amine (1.1 equiv) and the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at Room Temperature for 1–12 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash extensively with saturated LiCl solution (to remove DMF) and brine.

    • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol C: The "Brute Force" (Acid Chloride)

Best For: Extremely unreactive amines (e.g., electron-deficient anilines) or when coupling reagents fail. Caution: Requires strictly anhydrous conditions.

Reagents:

  • 4-Ethyl-2-methoxybenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Catalytic DMF (2–3 drops)

  • Solvent: DCM (Dichloromethane) or Toluene.

Step-by-Step Protocol:

  • Formation: Suspend the acid in anhydrous DCM under Nitrogen/Argon.

  • Catalysis: Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will occur.

  • Completion: Allow to warm to RT and stir until gas evolution ceases (approx. 1–2 hours).

  • Evaporation: Concentrate the mixture to dryness in vacuo to remove excess oxalyl chloride. (The intermediate 4-ethyl-2-methoxybenzoyl chloride is stable enough for immediate use).

  • Coupling: Redissolve the acid chloride in DCM and add dropwise to a solution of the Amine + Pyridine/TEA at 0°C.

Comparative Data & Performance

ParameterMethod A (T3P)Method B (HATU)Method C (Acid Chloride)
Reaction Time 2–4 Hours1–12 Hours3–6 Hours (2 steps)
Yield (Typical) 85–95%90–98%70–90%
Purification Extraction (Wash)ChromatographyExtraction/Chromatography
Cost Low (Bulk)HighLow
Ortho-Tolerance ExcellentSuperiorGood
Atom Economy HighLowMedium

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development.

    • Source:

    • Relevance: Validates T3P as the superior reagent for scale-up and hindered substrates.[4]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Source:

    • Relevance: Provides mechanistic comparisons of H
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[4] Journal of the American Chemical Society.

    • Source:

    • Relevance: Foundational text on why the "Aza" effect (HOAt/HATU) overcomes steric hindrance in ortho-substituted systems.
  • Archimica (Now Euticals). (2011). T3P® (Propanephosphonic acid anhydride) – The Coupling Reagent of the Future.

    • Source: (Note: Direct deep links to older technical brochures may vary; referenced as standard industry technical data).

Sources

Application Note: Technical Preparation of 4-Ethyl-2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 4-ethyl-2-methoxybenzoyl chloride , a critical acylating agent used in the development of sulfonylurea-class antidiabetic drugs (e.g., Gliclazide analogs) and novel kinase inhibitors.

The protocol utilizes a Thionyl Chloride (


)  mediated nucleophilic substitution catalyzed by N,N-Dimethylformamide (DMF) . Unlike generic protocols, this guide addresses the specific electronic effects of the 4-ethyl and 2-methoxy substituents, which increase electron density on the aromatic ring, necessitating precise thermal control to prevent decomposition while ensuring complete conversion.

Chemical Context & Reaction Strategy

Retrosynthetic Logic

The target molecule is an acid chloride derived from 4-ethyl-2-methoxybenzoic acid . The transformation replaces the hydroxyl group (-OH) of the carboxylic acid with a chlorine atom (-Cl).[1]

  • Substrate: 4-ethyl-2-methoxybenzoic acid (Solid).

  • Reagent: Thionyl Chloride (

    
    ) (Liquid, bp 74.6°C).
    
  • Catalyst: DMF (Forms the reactive Vilsmeier-Haack intermediate).

  • Byproducts: Sulfur Dioxide (

    
    , gas) and Hydrogen Chloride (
    
    
    
    , gas).[1]
Mechanistic Insight

The 2-methoxy group (electron-donating by resonance) and the 4-ethyl group (electron-donating by hyperconjugation) make the carbonyl carbon slightly less electrophilic than in unsubstituted benzoic acid. Consequently, uncatalyzed reactions may be sluggish. The addition of DMF is non-negotiable; it reacts with


 to form the highly electrophilic dimethylchloroformiminium chloride (Vilsmeier reagent), which rapidly activates the carboxylic acid.
Reaction Scheme

The following diagram illustrates the activation and substitution pathway.

ReactionMechanism Acid 4-Ethyl-2-Methoxybenzoic Acid Intermediate Activated Acyl Intermediate Acid->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl2) DMF DMF Catalyst (Vilsmeier Intermediate) SOCl2->DMF Activation DMF->Acid Catalysis Product 4-Ethyl-2-Methoxybenzoyl Chloride Intermediate->Product Cl- Substitution Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts Elimination

Figure 1: Catalytic cycle and conversion pathway for the chlorination of substituted benzoic acid.

Experimental Protocol

Equipment & Materials
ComponentSpecificationPurpose
Reactor 3-Neck Round Bottom Flask (RBF)Main reaction vessel.[2]
Condenser Dimroth or Liebig (Double surface)Reflux containment.
Scrubber NaOH trap (10-15%)Neutralization of HCl/SO2 off-gas.
Drying Tube Calcium Chloride (

)
Prevent moisture ingress (CRITICAL).
Heating Oil bath with PID controllerPrecise thermal regulation.
Step-by-Step Methodology
Phase 1: Setup and Charging
  • Drying: Oven-dry all glassware at 120°C for at least 2 hours. Assemble under a stream of dry nitrogen (

    
    ).
    
  • Charging: Charge the RBF with 1.0 equivalent of 4-ethyl-2-methoxybenzoic acid.

  • Solvent (Optional): For small scales (<5g), the reaction can be run neat in thionyl chloride. For larger scales, use anhydrous Toluene (3-5 volumes) to improve heat transfer.

  • Reagent Addition: Add 1.2 to 1.5 equivalents of Thionyl Chloride dropwise at room temperature.

    • Note: Excess

      
       acts as the solvent in neat reactions.
      
  • Catalyst: Add 2-3 drops of anhydrous DMF (approx. 0.05 eq).

    • Observation: Immediate bubbling indicates the initiation of the catalytic cycle.

Phase 2: Reaction[3]
  • Ramp: Slowly heat the mixture to Reflux (75-80°C) over 30 minutes.

    • Caution: Rapid heating will cause vigorous gas evolution (

      
      ). Ensure the scrubber is active.
      
  • Hold: Maintain reflux for 2 to 3 hours .

  • Endpoint Determination: The reaction is complete when gas evolution ceases ("Bubble Test") and the solution becomes homogenous (if run neat).

Phase 3: Workup and Isolation
  • Stripping: Switch the condenser to distillation mode. Distill off excess

    
     at atmospheric pressure (or slight vacuum) until the pot temperature rises to ~90°C (if using toluene).
    
  • Azeotropic Drying: Add fresh anhydrous toluene (2 volumes) and strip again under vacuum (rotary evaporator) to remove trace thionyl chloride. This is critical to prevent downstream side reactions.

  • Final Purification:

    • Crude Use: The residue (often a yellow/amber oil) is typically >95% pure and suitable for immediate use.

    • Distillation: For high purity, perform vacuum distillation .

    • Target Range: Expect boiling point approx. 135-145°C at 5 mmHg (estimated based on anisoyl chloride analogs).

Process Workflow Diagram

ProcessFlow Start Start: Dry Glassware N2 Purge Charge Charge Acid + Toluene Add SOCl2 + DMF (cat) Start->Charge Reflux Reflux @ 80°C (2-3 Hours) Charge->Reflux Scrub Scrub Off-gas (NaOH Trap) Reflux->Scrub HCl/SO2 Check Gas Evolution Ceased? Reflux->Check Check->Reflux No Strip Vacuum Strip Excess SOCl2 (Azeotrope w/ Toluene) Check->Strip Yes Yield Isolate Product (Amber Oil) Strip->Yield

Figure 2: Operational workflow for the synthesis and isolation of the acid chloride.

Quality Control & Validation

Direct analysis of acid chlorides on silica gel (TLC/HPLC) is impossible due to rapid hydrolysis back to the acid. You must use the Derivatization Method .

The Methanol Quench Method
  • Take a 20 µL aliquot of the reaction mixture.

  • Quench into 500 µL of anhydrous Methanol (HPLC grade).

  • Shake for 1 minute (converts Acid Chloride -> Methyl Ester).

  • Analyze the resulting Methyl 4-ethyl-2-methoxybenzoate via GC-MS or HPLC.

Specification Table
ParameterAcceptance CriteriaMethod
Appearance Clear, amber to pale yellow liquidVisual
Purity (Derivatized) > 97.0% (Area %)GC-FID / HPLC
Residual SOCl2 < 0.5%GC
H-NMR (

)
Shift of aromatic protons downfield vs Acid1H-NMR

Safety & Troubleshooting

Critical Hazards
  • Thionyl Chloride: Reacts violently with water to release HCl and SO2. Causes severe skin burns and eye damage. Lachrymator.

  • Acid Chloride Product: Highly corrosive.[4] Hydrolyzes in air to release HCl fumes.

Troubleshooting Guide
  • Issue: Reaction turns black/tarry.

    • Cause: Overheating or impure starting material.

    • Fix: Keep bath temp <85°C. Ensure acid is dry before start.

  • Issue: Solid precipitates during reflux.

    • Cause: Product might be a solid at RT, or unreacted acid.

    • Fix: If it dissolves upon adding more toluene, it is likely product. If it persists, check conversion (it may be unreacted acid salt).

  • Issue: Low yield after distillation.

    • Cause: Hydrolysis during setup.[5][2]

    • Fix: Ensure all lines are essentially anhydrous. Use a cow receiver to protect the distillate from air moisture.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chlorides).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Thionyl Chloride. (Safety and Reactivity Data).

  • Sigma-Aldrich. (2023). Technical Bulletin: Handling of Acid Chlorides. (Handling protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Ethyl-2-Methoxybenzoic Acid Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3][4][5][6]

The Core Issue: Users frequently report precipitation of 4-ethyl-2-methoxybenzoic acid when diluting organic stocks (DMSO/Ethanol) into aqueous buffers or when attempting direct aqueous dissolution.[1][2]

The Scientific Reality: This compound behaves as a hydrophobic weak acid .[1][2] Its solubility is strictly pH-dependent.[1][2]

  • Low pH (pH < 4): The compound exists as a neutral, lipophilic free acid.[1][2] Solubility is negligible (< 0.5 mg/mL).

  • High pH (pH > 6): The compound exists as a negatively charged carboxylate anion.[1][2] Solubility is high (> 50 mg/mL).

Quick Reference Data (Estimated based on Structural Analogs):

PropertyValue / EstimateReliability
pKa ~4.0 – 4.2 High (Based on 2-methoxybenzoic acid analogs [1, 5])
LogP ~2.8 – 3.0 High (Lipophilic due to ethyl/methoxy groups [2])
Intrinsic Solubility (

)
< 0.5 mg/mL High (in pure water/0.1N HCl)
Salt Solubility (

)
> 50 mg/mL High (at pH > 7.[1]0)

Diagnostic: Why is my solution cloudy?

Before proceeding, identify your failure mode using the decision tree below.

SolubilityDecisionTree Start Start: Solution Status Precipitation Cloudy / Precipitate Visible Start->Precipitation Solvent What is the solvent? Precipitation->Solvent Water Pure Water (pH ~5-6) Solvent->Water Buffer Buffer (PBS/Media) Solvent->Buffer DMSO DMSO / Ethanol Solvent->DMSO ActionWater CRITICAL FAILURE: pH is too low. Compound is protonated. -> See Protocol A Water->ActionWater ActionBuffer BUFFER FAILURE: Concentration exceeds solubility limit at this pH. -> See Protocol C Buffer->ActionBuffer ActionDMSO SATURATION FAILURE: Water uptake from air or max solubility reached. -> See Protocol B DMSO->ActionDMSO

Figure 1: Diagnostic workflow for identifying the root cause of solubility failure.

Troubleshooting & Protocols

Issue 1: "It won't dissolve in water, even with sonication."[1][3][4]

Cause: You are trying to dissolve the free acid form in water.[1][2] The pH of pure water (~5.[1][2]5) drops further as the acid dissolves, self-limiting its own solubility.[1][2] Solution: You must convert the acid to its salt form (Sodium 4-ethyl-2-methoxybenzoate).[1][2]

Protocol A: The "pH Swing" Method (Recommended for Aqueous Stocks)

Target Concentration: 10 mM - 50 mM in aqueous solution.[1]

  • Weigh the required amount of 4-ethyl-2-methoxybenzoic acid.

  • Suspend in 80% of the final volume of water (it will look like a suspension).

  • Add Base: While stirring, add 1.05 molar equivalents of 1M NaOH or KOH.

    • Calculation:

      
      [2]
      
  • Monitor: The solution should clarify almost instantly as the pH rises above 6.0.

  • Buffer: Once clear, add buffer concentrate (e.g., 10x PBS) or adjust pH back to 7.4 using dilute HCl carefully.[1][2]

    • Warning: Do not overshoot below pH 5.0, or it will crash out again.[1][2]

  • Filter: Sterilize using a 0.22 µm PES membrane (do not use Nylon, which binds hydrophobic small molecules).[1][2]

Issue 2: "It precipitates when I dilute my DMSO stock into cell media."

Cause: The "Solvent Shift" shock.[1][2] Diluting DMSO into water drastically increases the polarity of the solvent system.[1][2] If the final concentration exceeds the aqueous solubility limit at that pH, precipitation occurs immediately.[1][2]

Protocol B: The "Step-Down" Dilution

Use this for Cell Culture (IC50 assays).[1]

  • Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final assay concentration (e.g., 10 mM stock for 10 µM assay).

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette 1 µL DMSO stock directly into 1 mL media.[1][2] This creates a local "hotspot" of precipitation.[1][2]

    • Instead, dilute the DMSO stock 1:10 into PBS (pH 7.[1][2]4) + 0.5% BSA (Bovine Serum Albumin) .[1][2]

    • Why BSA? Albumin binds lipophilic acids, preventing micro-precipitation during the transition.[1][2]

  • Final Dilution: Add the intermediate solution to your cell culture media.

Issue 3: "I need a high concentration for animal studies (IP/IV)."

Cause: Simple pH adjustment might result in a pH too high for injection (pH > 9), causing tissue necrosis.[1][2]

Protocol C: Complexation with Cyclodextrins

Target: 5 - 20 mg/mL at physiological pH.[1][2]

  • Vehicle: Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1][2]

  • Add Compound: Add 4-ethyl-2-methoxybenzoic acid to the vehicle.

  • Sonicate: Sonicate at 40°C for 30-60 minutes. The hydrophobic cavity of the cyclodextrin encapsulates the ethyl/phenyl ring, shielding it from water.[1][2]

  • Adjust pH: If still cloudy, adjust pH to 7.0 - 7.5 with minimal NaOH. The combination of ionization + encapsulation provides maximum solubility.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO? A: Yes, but ethanol is more volatile.[1][2] For long-term storage, DMSO is preferred.[1][2] Note that ethanol is less effective at solubilizing this specific compound than DMSO due to the compound's aromatic nature.[1][2]

Q: What is the exact pKa of this compound? A: While experimental values for this specific CAS are rare in public databases, the structural analog 2-methoxybenzoic acid has a pKa of 3.90 - 4.08 [5].[1] The 4-ethyl group is weakly electron-donating, which may slightly raise the pKa (making it a slightly weaker acid), but for all practical purposes, assume pKa ≈ 4.1 .[1] This means at pH 7.1, the compound is 99.9% ionized (soluble).[1][2]

Q: Why does it precipitate in my HPLC mobile phase? A: You are likely using an acidic mobile phase (e.g., 0.1% Formic Acid or TFA, pH ~2-3).[1]

  • Explanation: At pH 2, the compound is neutral and insoluble.[1][2]

  • Fix: Use a mobile phase pH > 4.5 (e.g., 10mM Ammonium Acetate, pH 5.[2]0) or ensure your organic ratio (Acetonitrile/Methanol) is >40% to keep the neutral form dissolved.[1][2]

Mechanism of Solubility

Understanding the equilibrium is key to troubleshooting.[1][2]

ChemicalEquilibrium Acid HA (Protonated) Insoluble in Water Soluble in DMSO/Org Base A- (Deprotonated) Soluble in Water Salt Form Acid->Base  Add Base (pH > pKa)   Base->Acid  Add Acid (pH < pKa)  

Figure 2: The pH-dependent equilibrium switch. The user must force the equilibrium to the right (Green Node) for aqueous applications.

References

  • PubChem. (n.d.).[1][2][3] 2-Methoxybenzoic acid (CID 11370) - Physical Properties. National Library of Medicine.[1][2] Retrieved February 5, 2026, from [Link]

  • Chemspace. (2026).[1][2] 4-Ethyl-2-methoxybenzoic acid (CAS 3132-35-2) Product Page. Retrieved February 5, 2026, from [Link]

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (General reference for benzoic acid derivative solubility behavior).

  • Quora / Chemical Literature. (2018).[1][2] Acidity comparison of 2-methoxy vs 3-methoxy benzoic acid. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Resolving Incomplete Hydrolysis of Ethyl 4-ethyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenges in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the hydrolysis of sterically hindered and electron-rich esters, specifically focusing on ethyl 4-ethyl-2-methoxybenzoate. Our goal is to provide you with in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the underlying chemical principles to ensure your success.

Troubleshooting Guide: Overcoming Incomplete Saponification

This section addresses the most common issue—incomplete reaction—in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: My saponification of ethyl 4-ethyl-2-methoxybenzoate with NaOH in aqueous ethanol is sluggish and incomplete, even after prolonged heating. What is causing this?

A1: The incomplete hydrolysis of ethyl 4-ethyl-2-methoxybenzoate is a common challenge arising from a combination of steric hindrance and electronic effects.

  • Steric Hindrance: The primary impediment is the steric bulk around the ester's carbonyl group. The ortho-methoxy group and the ethyl group of the ester moiety physically obstruct the incoming hydroxide nucleophile, making the initial attack on the carbonyl carbon significantly more difficult. Sterically hindered esters are notoriously resistant to saponification under standard conditions.[1][2]

  • Electronic Effects: The ortho-methoxy and para-ethyl groups are both electron-donating groups (EDGs). These groups increase the electron density on the aromatic ring and, to some extent, on the carbonyl carbon. This increased electron density reduces the electrophilicity of the carbonyl carbon, making it a less attractive target for the hydroxide nucleophile.

A standard sodium hydroxide solution in aqueous ethanol may not provide sufficient reactivity to overcome these combined effects, leading to a stalled or incomplete reaction.[3]

Q2: I've increased the temperature and reaction time, but the yield of my carboxylic acid has not significantly improved. What are my next steps?

A2: Simply increasing the reaction time and temperature with standard reagents often yields diminishing returns and can lead to side reactions. Here are more effective strategies to drive the hydrolysis to completion:

  • Change the Hydroxide Source: Lithium hydroxide (LiOH) is often a more effective base for the saponification of hindered esters compared to sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3] The smaller lithium cation coordinates more effectively with the carbonyl oxygen, enhancing the carbonyl carbon's electrophilicity and facilitating the nucleophilic attack.

  • Optimize the Solvent System: The solubility of your hydrophobic ester in a highly aqueous medium can be a limiting factor.[3] Employing a co-solvent system that better solubilizes the starting material can significantly improve reaction rates. A mixture of tetrahydrofuran (THF) and water (e.g., in a 1:1 ratio) is a common and effective choice.[3]

  • Consider a Non-Aqueous System: For particularly stubborn esters, a non-aqueous approach can be highly effective. A system using sodium hydroxide in a mixture of methanol and a non-polar aprotic solvent like dichloromethane (CH₂Cl₂) can accelerate hydrolysis even at room temperature.[1] In such a system, the hydroxide ion is poorly solvated, making it a more potent nucleophile.

Q3: Are there any potential side reactions I should be aware of when using more forcing conditions?

A3: While basic hydrolysis is generally a robust reaction, aggressive conditions can potentially lead to undesired side reactions. With a substrate like ethyl 4-ethyl-2-methoxybenzoate, the primary concern is the potential cleavage of the methyl ether. However, aryl-alkyl ethers are generally stable to basic conditions and require strong acids like HBr or HI for cleavage.[4][5] Therefore, under the recommended basic hydrolysis conditions, cleavage of the methoxy group is highly unlikely. The main risk with excessively high temperatures and prolonged reaction times is degradation of the starting material or product, leading to a lower isolated yield of the desired carboxylic acid.

In-Depth Experimental Protocol: High-Yield Hydrolysis of Ethyl 4-ethyl-2-methoxybenzoate

This protocol details a robust method for the complete hydrolysis of ethyl 4-ethyl-2-methoxybenzoate, incorporating best practices for hindered esters.

Recommended Method: LiOH in THF/Water

This method is often successful for hydrophobic and sterically hindered esters, providing a good balance of reactivity and mildness.[3]

Materials:

  • Ethyl 4-ethyl-2-methoxybenzoate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-ethyl-2-methoxybenzoate (1.0 eq) in a 1:1 mixture of THF and water.

  • Addition of Base: Add lithium hydroxide monohydrate (3.0 eq) to the solution.

  • Heating: Attach a reflux condenser and heat the mixture to reflux. The progress of the reaction should be monitored.

  • Reaction Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture, neutralize it with a drop of dilute HCl, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate against the starting material. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up - Quenching and Acidification: Once the reaction is complete, cool the flask to room temperature. Remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities. Carefully acidify the aqueous layer to a pH of ~2 with 2M HCl while stirring. The carboxylic acid product should precipitate out as a solid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-ethyl-2-methoxybenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure carboxylic acid.[6]

Alternative Method: Microwave-Assisted Saponification

For a significant acceleration of the reaction, microwave-assisted saponification can be employed. This technique can dramatically reduce reaction times from hours to minutes.[7][8][9][10][11]

Key Parameters for Microwave Protocol:

ParameterRecommended SettingRationale
Base KOH or NaOHOften used in microwave protocols due to their high absorption of microwave energy.
Solvent Ethanolic or Methanolic solutionAlcohols are effective at absorbing microwave radiation and solubilizing the reactants.
Temperature 100-120 °CHigher temperatures can be safely reached in a sealed microwave vessel, accelerating the reaction.
Time 10-20 minutesSignificantly shorter than conventional heating methods.

Note: Microwave-assisted synthesis should only be performed in a dedicated microwave reactor with appropriate safety precautions.

Visualizing the Process

Reaction Workflow

The following diagram illustrates the general workflow for the hydrolysis and subsequent work-up of ethyl 4-ethyl-2-methoxybenzoate.

G cluster_reaction Saponification cluster_workup Work-up start Ethyl 4-ethyl-2-methoxybenzoate + LiOH in THF/H₂O reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT & Remove THF monitor->cool Reaction Complete acidify Acidify with 2M HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization) dry->purify product Pure 4-ethyl-2-methoxybenzoic acid purify->product

Caption: Workflow for the hydrolysis of ethyl 4-ethyl-2-methoxybenzoate.

Reaction Mechanism

The saponification of an ester proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Frequently Asked Questions (FAQs)

  • Q: Can I use acid-catalyzed hydrolysis instead?

    • A: While possible, acid-catalyzed hydrolysis is a reversible reaction and often does not proceed to completion, especially with hindered esters. Base-promoted saponification is generally preferred as the final deprotonation step makes the reaction essentially irreversible.

  • Q: How do I know which co-solvent to choose?

    • A: The ideal co-solvent should completely dissolve your starting ester at the reaction temperature. THF is a good first choice due to its miscibility with water and its ability to dissolve a wide range of organic compounds. Other options include dioxane or acetone.

  • Q: My product is an oil and does not precipitate upon acidification. What should I do?

    • A: If your carboxylic acid is an oil or is soluble in water, it will not precipitate. In this case, proceed directly to the extraction with an organic solvent like ethyl acetate or dichloromethane after acidification. Ensure you perform multiple extractions to maximize your yield.

  • Q: How can I confirm the identity and purity of my product?

    • A: Product identity and purity can be confirmed using several analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the structure. Infrared (IR) spectroscopy should show the appearance of a broad O-H stretch and a shift in the C=O stretch frequency compared to the starting ester. Purity can be assessed by melting point determination (for solids) and High-Performance Liquid Chromatography (HPLC).

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • OperaChem. (2024).
  • Mascrez, S., Danthine, S., & Purcaro, G. (2021).
  • Real Chemistry. (2022). Base hydrolysis of esters. YouTube.
  • Kasinauyo, M. C. (2024).
  • Mascrez, S., et al. (2021).
  • Gassman, P. G., & Guggenheim, T. L. (1983). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry.
  • Ekene, D. M. (n.d.).
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Chighine, A., et al. (2009).
  • Chighine, A., et al. (2009).
  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Sciencemadness.org. (2016). Difficult hydrolysis of an hindered ester.
  • Al-Tel, T. H. (2018). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum.
  • Rohman, A., et al. (2023). Microwave-Assisted Enzymatic Esterification Production of Emollient Esters. PMC.
  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Anderson, A. G., & Kono, R. T. (2019). Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols.
  • Mascrez, S., Danthine, S., & Purcaro, G. (2021). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats.
  • Kasinauyo, M. C. (2024).
  • Chemguides. (2020).
  • Hunt, I. (n.d.). Ch24 : ArOR + HX -> ArOH + RX. University of Calgary.
  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • ainnazurah9. (n.d.). Experiment 4 Sko3013. Scribd.
  • LibreTexts. (2024). Base hydrolysis of esters.
  • SSERC. (n.d.).
  • Clark, J. (2023). hydrolysis of esters. Chemguide.

Sources

4-ethyl-2-methoxybenzoic acid stability under reflux conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 4-Ethyl-2-Methoxybenzoic Acid Under Reflux

Part 1: Executive Technical Summary

Current Status: 4-Ethyl-2-methoxybenzoic acid exhibits a conditional stability profile . While the core aromatic scaffold is robust, the compound possesses three distinct vectors of instability under reflux conditions: the ortho-methoxy group (electronic destabilization), the carboxylic acid (decarboxylation), and the ethyl side chain (benzylic oxidation).

Operational Verdict:

  • Safe: Neutral reflux (Ethanol, Toluene, THF) < 110°C.

  • Caution: Basic reflux (NaOH/H2O) – generally stable but risk of oxidative degradation if not degassed.

  • Critical Risk: Strong Acidic Reflux (HBr, HI, conc. H2SO4) – High probability of ether cleavage (demethylation) and acid-catalyzed decarboxylation.

Part 2: Detailed Stability Analysis & Mechanisms

Thermal Decarboxylation (The Ortho-Effect)

Unlike simple benzoic acid, the 2-methoxy (ortho) substituent introduces a specific instability. In acidic media, the protonation of the ring or the carboxyl group can facilitate the loss of CO₂.

  • Mechanism: The electron-donating methoxy group at the ortho position increases the electron density at the ipso-carbon. Under high thermal stress or acidic catalysis, this facilitates the extrusion of CO₂, yielding 3-ethylanisole .

  • Risk Factor: Low in neutral solvents; High in boiling high-boiling acids (e.g., H₂SO₄ at >120°C).

Ether Cleavage (Demethylation)

The methoxy ether linkage is generally stable to base and weak acids. However, refluxing in strong Lewis acids (BBr₃) or strong Brønsted acids (HI, 48% HBr) will cleave the methyl group.

  • Product: 4-Ethyl-2-hydroxybenzoic acid (a salicylic acid derivative).

  • Indicator: Appearance of a more polar spot on TLC (due to the free phenolic -OH).

Benzylic Oxidation

The ethyl group at position 4 contains benzylic hydrogens (Ar-CH₂-CH₃).

  • Mechanism: In the presence of radical initiators (impure solvents, peroxides) or strong oxidants (KMnO₄, CrO₃), the benzylic position oxidizes to a ketone (4-acetyl-2-methoxybenzoic acid) or fully degrades to a di-acid (2-methoxyterephthalic acid).

  • Prevention: Use degassed solvents and inert atmosphere (N₂/Ar) during reflux.

Part 3: Solvent & Condition Compatibility Matrix

Solvent SystemReflux Temp (°C)Stability RatingPotential Side Reaction
Methanol / Ethanol 65 - 78High Esterification (if trace acid present).
Toluene / Xylene 110 - 140Moderate Decarboxylation (if prolonged >24h).
THF / 2-MeTHF 66 - 80High Peroxide formation (risk to ethyl group).
Aq. NaOH / KOH 100High Salt formation (Stable).
Aq. HCl (10-20%) 100Moderate Minimal degradation; monitor for decarboxylation.
Conc. HBr / HI >100Unstable Demethylation (Ether cleavage).
SOCl₂ (Neat) 76Good Forms Acid Chloride (Stable intermediate).

Part 4: Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown/black after refluxing in toluene. Is my compound destroyed? Diagnosis: Likely Benzylic Oxidation or Polymerization. Explanation: Toluene reflux (110°C) in the presence of air can initiate radical oxidation at the benzylic ethyl group. The resulting quinone-like intermediates are often deeply colored. Solution:

  • Filter the mixture through a short pad of silica to remove polar tars.

  • Analyze the filtrate by ¹H NMR. Look for the disappearance of the ethyl triplet/quartet and appearance of acetyl (singlet ~2.5 ppm) peaks.

  • Prevention: Always reflux under a positive pressure of Nitrogen or Argon.

Q2: I see a new spot on TLC that is less polar than my starting material. What is it? Diagnosis: Decarboxylation . Explanation: Loss of the polar carboxylic acid group (-COOH) yields 3-ethylanisole, which is significantly less polar (higher R_f). Validation: Check the IR spectrum. The disappearance of the broad carboxylic O-H stretch (2500-3300 cm⁻¹) and the carbonyl C=O peak (~1680 cm⁻¹) confirms decarboxylation.

Q3: Can I use 48% HBr to hydrolyze an ester derivative of this compound? Diagnosis: Contraindicated . Explanation: While HBr will hydrolyze the ester, it will also cleave the 2-methoxy ether linkage, converting your compound into the 2-hydroxy (phenolic) derivative. Alternative: Use LiOH in THF/Water or NaOH in Methanol for ester hydrolysis. These conditions preserve the methoxy group.

Q4: Is the acid chloride of this compound stable? Diagnosis: Yes , but moisture sensitive. Explanation: Refluxing in Thionyl Chloride (SOCl₂) is a standard procedure. The 2-methoxy group does not interfere. However, ensure the removal of excess SOCl₂ immediately to prevent acid-catalyzed degradation of the methoxy group by the HCl by-product upon storage.

Part 5: Validated Stability Test Protocol

Objective: To determine the specific stability limit of your batch under your required conditions.

Materials:

  • 50 mg 4-Ethyl-2-methoxybenzoic acid.

  • Solvent of choice (e.g., Toluene).

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene - inert and distinct NMR signals).

Procedure:

  • Dissolution: Dissolve 50 mg of substrate and 10 mg of Internal Standard in 5 mL of the solvent.

  • T0 Sampling: Remove a 0.1 mL aliquot immediately. Dilute with deuterated solvent and run ¹H NMR. Integrate the aromatic protons of the substrate vs. the Internal Standard.

  • Reflux: Heat the mixture to reflux under N₂ atmosphere.

  • Timepoints: Remove aliquots at 1h, 4h, and 24h.

  • Analysis:

    • Decarboxylation: Monitor decrease in substrate aromatic integrals relative to standard.

    • Demethylation: Monitor shift of methoxy singlet (usually ~3.8 ppm).

    • Oxidation: Monitor ethyl group quartet (~2.6 ppm).

Part 6: Visualizing Degradation Pathways

The following diagram illustrates the three critical failure modes for 4-ethyl-2-methoxybenzoic acid under stress conditions.

StabilityPathways Start 4-Ethyl-2-methoxybenzoic acid (Target Compound) Decarb 3-Ethylanisole (Loss of CO2) Start->Decarb High T (>150°C) Acid Catalysis (H+) Demethyl 4-Ethyl-2-hydroxybenzoic acid (Ether Cleavage) Start->Demethyl Strong Acid Reflux (HBr, HI, BBr3) Oxidation 4-Acetyl-2-methoxybenzoic acid (Benzylic Oxidation) Start->Oxidation Oxidants (KMnO4) Air/Peroxides + Reflux Safe Safe Zone: Neutral/Basic Reflux < 110°C Inert Atmosphere Safe->Start

Caption: Figure 1. Primary degradation pathways.[1][2] Red path indicates thermal/acidic decarboxylation. Yellow path indicates ether cleavage. Green path indicates benzylic oxidation.[3]

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-methoxy- IR Spectrum and Thermochemistry. Available at: [Link] (Cited for structural comparisons and thermal data).

  • Master Organic Chemistry. Cleavage of Ethers with Acid. (2014). Available at: [Link] (Cited for ether cleavage mechanisms).

  • Organic Chemistry Portal. Synthesis of Carboxylic Acids by Oxidation of Benzylic Substrates. Available at: [Link] (Cited for benzylic oxidation risks).[4]

  • Dunn, G. E., et al. Kinetics and Mechanism of the Decarboxylation of 2,4-Dimethoxybenzoic Acid. Canadian Journal of Chemistry. (Cited for the specific acid-catalyzed decarboxylation risk of ortho-methoxy benzoic acids).[2]

Sources

Technical Support Center: Nitration of 4-Ethyl-2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Analysis

The nitration of 4-ethyl-2-methoxybenzoic acid is a classic electrophilic aromatic substitution (EAS) governed by the interplay of electronic activation and steric hindrance.

  • Substrate Analysis: The molecule contains three directing groups:[1]

    • Methoxy (-OCH₃) at C2: Strong activator, ortho/para director. Directs to C3 and C5 .

    • Ethyl (-CH₂CH₃) at C4: Weak activator, ortho/para director. Directs to C3 and C5 .

    • Carboxyl (-COOH) at C1: Strong deactivator, meta director. Directs to C3 and C5 .

  • The Challenge: While all three groups electronically favor positions C3 and C5, steric hindrance dictates the outcome. Position C3 is severely crowded (sandwiched between the methoxy and ethyl groups). Position C5 is significantly more accessible.

  • Primary Goal: Isolate the 5-nitro isomer while suppressing benzylic oxidation of the ethyl group and preventing dinitration.

Troubleshooting Guide (FAQ)

Issue 1: Benzylic Oxidation (Degradation of the Ethyl Group)

Symptom: LCMS shows a byproduct with a mass shift of +14 Da (conversion to ketone) or +30 Da (conversion to carboxylic acid). Yield of the desired product is low.

Q: Why is my ethyl group oxidizing? A: The ethyl group at the para position is benzylic and susceptible to oxidation by nitric acid, especially at elevated temperatures or high acid concentrations. This side reaction competes with ring nitration.

Corrective Action:

  • Temperature Control: This is the critical variable.[2] Maintain the internal reaction temperature strictly between -5°C and 0°C . Oxidation rates increase exponentially above 10°C.

  • Reagent Stoichiometry: Do not use a large excess of nitric acid. Use 1.05 to 1.1 equivalents . Excess oxidant drives the attack on the benzylic C-H bonds.

  • Quenching: Quench immediately upon consumption of starting material. Prolonged exposure to the nitrating mixture after the reaction is complete promotes oxidation.

Issue 2: Regioisomer Contamination (3-Nitro Isomer)

Symptom: NMR shows a minor set of signals with different coupling constants.

Q: Can I completely eliminate the 3-nitro isomer? A: Complete elimination is difficult due to the strong electronic directing effect of the methoxy group toward C3. However, C3 is sterically congested.

Corrective Action:

  • Solvent Selection: Running the reaction in acetic anhydride (forming acetyl nitrate in situ) often improves regioselectivity for the less hindered position (C5) compared to standard mixed acid conditions.

  • Purification: The 3-nitro isomer is typically more soluble in organic solvents. Recrystallization from ethanol/water or ethyl acetate/hexanes is usually effective for removing the minor isomer.

Issue 3: Dinitration (Over-Nitration)

Symptom: Presence of a highly non-polar spot on TLC or a mass peak corresponding to [M+45].

Q: How do I prevent the second nitro group from adding? A: The first nitration deactivates the ring, but the methoxy group remains a powerful activator. If the concentration of nitronium ions (


) is too high locally, dinitration occurs at C3 and C5.

Corrective Action:

  • Addition Rate: Add the nitrating agent (HNO₃/H₂SO₄) dropwise over 30–60 minutes.

  • Agitation: Ensure vigorous stirring. Poor mixing creates "hot spots" with high local concentrations of nitric acid, leading to immediate dinitration.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The goal is to maximize Path A while blocking Paths B, C, and D.

ReactionPathway Start 4-Ethyl-2-methoxybenzoic acid Intermediate Sigma Complex Start->Intermediate HNO3/H2SO4 < 0°C Product 5-Nitro-4-ethyl-2-methoxybenzoic acid (Major Product) Intermediate->Product Path A: Attack at C5 (Less Hindered) Side_Regio 3-Nitro Isomer (Minor due to Sterics) Intermediate->Side_Regio Path B: Attack at C3 (Crowded) Side_Ox 4-Acetyl-2-methoxy-5-nitrobenzoic acid (Oxidation Byproduct) Product->Side_Ox Path C: T > 10°C Benzylic Oxidation Side_Di 3,5-Dinitro Product (Over-nitration) Product->Side_Di Path D: Excess HNO3 Over-nitration

Figure 1: Reaction landscape showing the kinetic competition between nitration and oxidation.

Optimized Experimental Protocol

This protocol uses a "Mixed Acid" approach optimized for temperature control to suppress oxidation.

Reagents & Equipment
  • Substrate: 4-Ethyl-2-methoxybenzoic acid (10.0 g, 55.5 mmol)

  • Solvent: Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Reagent: Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃) for milder conditions.

  • Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, ice-salt bath.

Step-by-Step Methodology
  • Preparation of Nitrating Mixture:

    • In a separate flask, mix 3.5 mL of HNO₃ (1.05 eq) with 10 mL of H₂SO₄.

    • Crucial: Pre-cool this mixture to 0°C.

  • Substrate Dissolution:

    • Charge 10.0 g of substrate into the main reaction flask.

    • Add 40 mL of H₂SO₄. Stir until fully dissolved.

    • Cool the solution to -5°C using an ice-salt bath. The solution may become viscous; ensure stirring is maintained.

  • Controlled Addition:

    • Add the cold Nitrating Mixture dropwise.[1][3]

    • Monitor: Do not allow the internal temperature to exceed 0°C .

    • Tip: If using KNO₃, add the solid in small portions to the H₂SO₄ solution of the substrate. This generates HNO₃ in situ and is often gentler.

  • Reaction & Quench:

    • Stir at 0°C for 1–2 hours. Monitor by TLC or HPLC.

    • Once complete, pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a solid.

  • Workup:

    • Filter the precipitate.

    • Wash the cake with cold water (3 x 50 mL) to remove residual acid.

    • Purification: Recrystallize from Ethanol/Water (80:20) to remove trace 3-nitro isomer and oxidation byproducts.

Workflow Visualization

Workflow Step1 Dissolve Substrate in H2SO4 Cool to -5°C Step3 Controlled Addition Dropwise over 45 mins Keep T < 0°C Step1->Step3 Step2 Prepare Nitrating Mix (HNO3 + H2SO4) Pre-cool to 0°C Step2->Step3 Step4 Reaction Monitoring (TLC/HPLC) Check for completion Step3->Step4 Step5 Quench Pour onto Crushed Ice Step4->Step5 Complete Step6 Filtration & Wash Remove acid residues Step5->Step6 Step7 Recrystallization (EtOH/H2O) Step6->Step7

Figure 2: Optimized operational workflow for minimizing side reactions.

Quantitative Data Summary

ParameterOptimized ConditionConsequence of Deviation
Temperature -5°C to 0°C> 10°C: Rapid benzylic oxidation (Ethyl → Acetyl).
HNO₃ Equivalents 1.05 – 1.10 eq> 1.5 eq: Dinitration (3,5-dinitro) and oxidation.
Addition Time 30–60 minsFast addition: Exotherm spike, loss of regioselectivity.
Solvent H₂SO₄ (conc.)[3][4]Dilute acid: Slow reaction, incomplete conversion.

References

  • Nitration of Benzoic Acid Derivatives: Detailed analysis of directing effects and conditions for nitrating activated benzoic acids. Source:2

  • Regioselectivity in Alkyl-Methoxy Benzoic Acids: Discussion on steric hindrance favoring the 5-position in 4-alkyl-2-methoxy systems. Source:1

  • Benzylic Oxidation Side Reactions: Mechanisms of ethyl group oxidation during nitration and mitigation strategies. Source:5[5]

  • Synthesis of 5-nitro-4-alkyl-2-methoxybenzoic acids: Procedures for similar substrates confirming the 5-nitro regioselectivity. Source:6[6]

Sources

Technical Support Center: Coupling Reactions with 4-Ethyl-2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenging coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with the derivatization of sterically hindered substrates. Our focus today is on a particularly challenging molecule: 4-ethyl-2-methoxybenzoic acid .

The unique substitution pattern of this acid—featuring a methoxy group and an ethyl group ortho to the carboxylic acid—creates significant steric hindrance. This bulkiness impedes the approach of coupling reagents and nucleophiles (amines), often leading to low yields, slow reaction times, or complete reaction failure with standard protocols. This guide provides an in-depth analysis of the problem, troubleshooting strategies, and field-proven protocols to ensure your success.

Troubleshooting Guide: Overcoming Steric Hindrance

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Q1: My standard amide coupling using EDC/HOBt gave less than 10% yield. What is the underlying problem?

Answer: This is a very common outcome for this substrate. The issue is twofold: electronic and steric. The ortho-methoxy group is electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less reactive. More importantly, the combination of the ortho-methoxy and ortho-ethyl groups physically blocks the carboxylic acid.

Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-hydroxybenzotriazole (HOBt), form a bulky O-acylisourea intermediate.[1] The steric shield around your carboxylic acid prevents the amine from efficiently attacking this already cumbersome intermediate, leading to reaction failure. Additives like HOBt can help by forming a more reactive OBt ester, but this is often insufficient for severely hindered cases.

Q2: Which coupling reagents are specifically recommended for a substrate as hindered as 4-ethyl-2-methoxybenzoic acid?

Answer: For challenging couplings, you must move beyond carbodiimides to more potent classes of reagents: uronium/aminium salts and phosphonium salts. These reagents generate highly reactive activated esters that can overcome the steric barrier.[2]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are the gold standard for difficult couplings.[3] HATU forms a highly reactive OAt ester, and the reaction is facilitated by the anchimeric assistance of the pyridine nitrogen in its leaving group (HOAt), making it exceptionally efficient. COMU is a newer generation reagent that incorporates the highly effective OxymaPure® leaving group, offering comparable or even superior reactivity to HATU while being non-explosive and having improved solubility and safety profiles.[3][4]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and, for extreme cases, PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) are excellent choices. Phosphonium salts are known to give very clean reactions and avoid a potential side reaction of uronium salts called guanidinylation. PyBrOP is particularly potent and is often reserved for coupling highly hindered N-methyl amino acids or α,α-disubstituted amino acids, making it a strong candidate for your substrate.[5]

  • Acyl Fluoride Precursors: An alternative powerful strategy involves the in situ formation of an acyl fluoride.[6] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) convert the carboxylic acid to an acyl fluoride. The fluoride ion is a very small leaving group, which dramatically reduces steric repulsion during the subsequent nucleophilic attack by the amine.[3][6]

Q3: I'm using HATU but my yields are still inconsistent. How can I optimize the reaction conditions (base, solvent, temperature)?

Answer: Even with a powerful reagent like HATU, optimization is key.

  • Base Selection: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base is required. N,N-Diisopropylethylamine (DIPEA) is the most common choice. For uronium/aminium salt couplings, you typically need 2 equivalents of base: one to deprotonate the carboxylic acid and a second to neutralize the hexafluorophosphate salt and prevent protonation of the amine nucleophile. Using a less hindered base like triethylamine (TEA) can sometimes lead to side reactions. For extremely sensitive substrates, a weaker base like 2,4,6-collidine can be beneficial.

  • Solvent: A polar, aprotic solvent is necessary. N,N-Dimethylformamide (DMF) is the standard. If you suspect solvent-related side reactions or for difficult-to-dissolve substrates, consider N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) .

  • Temperature and Reaction Time: Sterically hindered couplings are often slow. While many reactions are set up at room temperature, you may need to gently heat the reaction to 40-60°C to overcome the activation energy barrier.[6] Monitor the reaction by TLC or LC-MS. These reactions can require anywhere from 12 to 48 hours to reach completion.

  • Order of Addition: The standard procedure is to pre-activate the carboxylic acid. Dissolve your 4-ethyl-2-methoxybenzoic acid, HATU, and the base (e.g., DIPEA) in DMF and stir for 15-30 minutes. This allows for the formation of the active OAt ester. Then, add your amine to the pre-activated mixture. This prevents the potent coupling reagent from reacting with the amine directly.

Q4: Is there a more robust, "failsafe" alternative if even the best one-pot coupling reagents are struggling?

Answer: Absolutely. When one-pot methods fail, a two-step approach via the acyl chloride is often the most reliable solution. This classic method involves converting the carboxylic acid into its highly reactive acyl chloride derivative, which can then be coupled with the amine.[7][8]

  • Acyl Chloride Formation: React 4-ethyl-2-methoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride .[7][9] Thionyl chloride is effective and its byproducts (SO₂ and HCl) are gaseous, simplifying workup.[7] The reaction is typically performed neat or in a non-polar solvent like dichloromethane (DCM) with a catalytic amount of DMF.

  • Amide Formation: After removing the excess chlorinating agent under vacuum, the resulting crude acyl chloride is dissolved in a fresh solvent (like DCM) and slowly added to a solution of the amine and a base (like triethylamine or pyridine) at a low temperature (e.g., 0°C) to control the exothermic reaction.

This method is highly effective because the acyl chloride is significantly more electrophilic than the activated esters generated in one-pot procedures, readily overcoming the steric hindrance.

Frequently Asked Questions (FAQs)
  • What is the mechanistic advantage of HATU over EDC/HOBt for this substrate? The key difference lies in the reactivity of the active intermediate. EDC/HOBt forms an OBt-ester. HATU forms an OAt-ester. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is a weaker base (lower pKa) than HOBt, making it a better leaving group. Furthermore, the nitrogen atom at the 7-position of the ring provides anchimeric (neighboring group) assistance during the aminolysis step, accelerating the reaction rate significantly, which is crucial for hindered substrates.

  • Are there any safety concerns with phosphonium or uronium reagents? Yes. Benzotriazole-based reagents like HATU and HBTU are derived from HOBt, which is known to be explosive under certain conditions.[3] While the uronium salts themselves are generally stable, care should be taken. This is a primary reason for the development of reagents like COMU , which is based on the non-explosive OxymaPure® leaving group and is considered a safer alternative.[3][4] Additionally, the original phosphonium reagent, BOP, produces the highly carcinogenic byproduct hexamethylphosphoramide (HMPA), and has been largely replaced by safer alternatives like PyBOP.[5]

  • Can microwave irradiation help with this coupling? Yes, microwave-assisted synthesis can be highly effective for difficult couplings. The high temperatures achieved can significantly accelerate the reaction rate and drive sluggish reactions to completion. Reagents like COMU are particularly well-suited for microwave-accelerated solid-phase peptide synthesis (SPPS) and can be applied to solution-phase chemistry as well.[3]

Data Presentation: Comparison of Recommended Coupling Strategies
StrategyReagent ClassRelative ReactivityAdvantagesDisadvantagesKey Considerations for This Substrate
Carbodiimide CarbodiimideLowInexpensive, common.Ineffective for this substrate ; bulky intermediate.[5]Not recommended; expect reaction failure.
HATU Coupling Uronium/AminiumVery HighForms highly reactive OAt-ester; well-established for difficult couplings.Benzotriazole-based (safety); can cause guanidinylation.Excellent first choice. Use 2 eq. of DIPEA. Requires pre-activation.
COMU Coupling Uronium/AminiumVery HighSafer (non-explosive); excellent solubility; high efficiency.[3][4]Higher cost than older reagents.A superior and safer alternative to HATU.
PyBrOP Coupling PhosphoniumExtremely HighExtremely reactive, ideal for the most challenging cases; no guanidinylation.[5]Higher cost; can be less stable.Use when HATU/COMU yields are suboptimal.
Acyl Chloride Two-StepHighestMost robust and reliable method; highly reactive intermediate.[7]Two separate steps; harsh reagents (SOCl₂); requires careful handling.The ultimate "failsafe" method when all else fails.
Experimental Protocols & Visualizations
Decision Workflow for Coupling Strategy

G cluster_0 start Start: Coupling 4-ethyl-2-methoxybenzoic acid reagent_choice Select High-Reactivity Reagent: COMU or HATU start->reagent_choice run_reaction Run Reaction: 1. Pre-activate Acid + Reagent + DIPEA (2 eq.) in DMF 2. Add Amine 3. Stir 12-24h at RT or 40-50°C reagent_choice->run_reaction monitor Monitor by LC-MS run_reaction->monitor success Success! (>80% Conversion) monitor->success Yes failure Failure or Low Yield (<50% Conversion) monitor->failure No isolate Workup and Isolate Product success->isolate acyl_chloride Alternative Strategy: Convert to Acyl Chloride with SOCl₂ failure->acyl_chloride couple_chloride Couple Acyl Chloride with Amine + Base acyl_chloride->couple_chloride couple_chloride->isolate

Caption: Decision workflow for selecting a coupling strategy.

Protocol 1: Amide Coupling using COMU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-ethyl-2-methoxybenzoic acid (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add COMU (1.1 eq.) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Pre-activation: Stir the mixture at room temperature for 20 minutes. The solution may change color.

  • Amine Addition: Add the desired amine (1.1-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after 12 hours, gently warm the mixture to 40-50°C and continue to monitor until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Two-Step Coupling via the Acyl Chloride
  • Acyl Chloride Formation:

    • To a flask containing 4-ethyl-2-methoxybenzoic acid (1.0 eq.), add thionyl chloride (SOCl₂) (3-5 eq.) and one drop of DMF (catalyst).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours, or until gas evolution ceases.

    • Allow the reaction to cool to room temperature and carefully remove the excess SOCl₂ under reduced pressure. This will yield the crude 4-ethyl-2-methoxybenzoyl chloride.

  • Amide Formation:

    • In a separate flask, dissolve the amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in a small amount of anhydrous DCM.

    • Slowly add the acyl chloride solution dropwise to the cold amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours until complete.

    • Perform a standard aqueous workup as described in Protocol 1 and purify by chromatography.

Mechanism: Carboxylic Acid Activation with HATU

Caption: Simplified mechanism of amide formation using HATU.

References
  • Albericio, F., et al. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11649. DOI:10.1039/C5OB02129D.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Pattabiraman, V. R., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. Nature, 480(7378), 471-479.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • HepatoChem. (n.d.). Amide bond formation in medicinal chemistry. Coupling reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides.
  • BOC Sciences. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.

Sources

Validation & Comparative

High-Resolution 1H NMR Structural Elucidation: 4-Ethyl-2-Methoxybenzoic Acid

[1][2]

Executive Summary & Strategic Importance

4-Ethyl-2-methoxybenzoic acid represents a critical scaffold in medicinal chemistry, often serving as an intermediate for benzamide-based antipsychotics or non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] In synthetic workflows, distinguishing this compound from its regioisomers (e.g., 5-ethyl-2-methoxybenzoic acid) or decarboxylated byproducts is a frequent analytical bottleneck.[1]

This guide provides a definitive spectral analysis, moving beyond basic peak assignment to explore spin-spin coupling causality and isomeric differentiation .[1][2] It is designed for researchers requiring absolute structural confirmation without recourse to X-ray crystallography.[1][2]

Experimental Protocol (Self-Validating System)

To ensure reproducibility and minimize solvent-solute exchange artifacts, the following protocol is recommended.

Sample Preparation[1][3][4]
  • Solvent: DMSO-d

    
     (99.9% D) is superior to CDCl
    
    
    for this analysis.[1][2]
    • Reasoning: Carboxylic acid protons (

      
      ) often broaden or disappear in CDCl
      
      
      due to exchange.[1] DMSO stabilizes the dimer/monomer equilibrium, yielding a distinct broad singlet at
      
      
      12.0–13.0 ppm.[1][2]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     0.00 ppm).[1]
    
Acquisition Parameters[1][5][6]
  • Pulse Sequence: Standard zg30 (30° pulse angle) to maximize relaxation recovery.

  • Transients (Scans): Minimum 16 (high concentration) to 64 (trace analysis).

  • Temperature: 298 K (25°C).[1][2]

Spectral Analysis: The Fingerprint

The Aliphatic Region (Substituent Confirmation)

The aliphatic region confirms the presence of the ethyl and methoxy handles.[1][2] These signals are chemically robust and rarely overlap with impurities.[1][2]

MoietyProton CountShift (

ppm)
Multiplicity

Constant (Hz)
Structural Insight

(Ethyl)
3H1.18 – 1.22Triplet (

)
~7.6Terminal methyl, shielded.[1]

(Ethyl)
2H2.60 – 2.65Quartet (

)
~7.6Benzylic position, deshielded by ring current.[1]

3H3.80 – 3.85Singlet (

)
N/AStrong singlet; diagnostic of the ether linkage.[1]
The Aromatic Region (Substitution Pattern)

This is the critical zone for structural validation.[1][2] The 1,2,4-substitution pattern (COOH at 1, OMe at 2, Et at 4) creates a specific splitting pattern due to the arrangement of protons at C3, C5, and C6.[2]

  • H6 (Ortho to COOH):

    
     ~7.65 ppm.[1][2][3]
    
    • Pattern: Doublet (

      
      ).[1][2][4]
      
    • Coupling:

      
       Hz.[1]
      
    • Mechanism:[2][3][5][4] Strongly deshielded by the anisotropic cone of the carbonyl group.[1][2]

  • H5 (Meta to OMe, Ortho to Ethyl):

    
     ~6.85 ppm.[1][2][3]
    
    • Pattern: Doublet of Doublets (

      
      ) or Broad Doublet.
      
    • Coupling:

      
       Hz (Ortho) and 
      
      
      Hz (Meta).
    • Mechanism:[2][5] Shielded relative to benzene due to the electron-donating resonance (+M) effect of the para-methoxy group.[1][2]

  • H3 (Ortho to OMe, Meta to Ethyl):

    
     ~6.90 ppm.[1][2]
    
    • Pattern: Narrow Doublet (

      
      ) or Singlet (
      
      
      ).
    • Coupling:

      
       Hz (Meta).[1]
      
    • Mechanism:[2][5] Located between the Methoxy and Ethyl groups.[1][2] Shielded by the ortho-methoxy group.[1][2]

Comparative Analysis: Distinguishing Alternatives

The true value of NMR lies in differentiation.[1][2] Below is a comparison against the most common synthetic impurities/isomers.

Comparison Guide
FeatureTarget: 4-Ethyl-2-methoxybenzoic acid Isomer: 5-Ethyl-2-methoxybenzoic acid Precursor: 4-Ethylbenzoic acid
Symmetry Asymmetric (ABC/ABX system)AsymmetricSymmetric (AA'BB' system)
H6 Signal Large Doublet (

Hz)
Small Doublet/Singlet (

Hz)
Doublet (

Hz)
Methoxy Present (~3.8 ppm)Present (~3.8 ppm)Absent
Mechanism H6 has an ortho neighbor (H5).[1]H6 has only a meta neighbor (H4).[1][2]H2/H6 are equivalent.[1][2]
Logic for Isomer Differentiation

The most dangerous impurity is the 5-ethyl regioisomer , which can form if the ethylation/carboxylation sequence is reversed or if directing groups compete.[1][2]

  • Differentiation Rule: Look at the proton at ~7.7 ppm (H6) .[1][2]

    • If it is a Doublet (

      
       Hz) , you have the correct 4-ethyl  isomer (H6 is ortho to H5).[1]
      
    • If it is a Singlet or Fine Doublet (

      
       Hz) , you have the 5-ethyl  isomer (H6 is isolated between COOH and Ethyl, with only meta coupling to H4).
      

Visualized Workflows

Analytical Workflow

NMR_WorkflowSampleCrude ProductPrepDissolve in DMSO-d6(15mg/0.6mL)Sample->PrepAcqAcquisition(zg30, 16 scans)Prep->AcqProcessProcessing(FT, Phase, Baseline)Acq->ProcessAnalyzeSpectral AnalysisProcess->Analyze

Figure 1: Standardized acquisition workflow to ensure high-resolution data suitable for coupling constant analysis.

Decision Tree: Isomer Identification

Isomer_LogicStartAnalyze Aromatic Region(6.5 - 8.0 ppm)CheckH6Check Deshielded Proton(H6 approx 7.7 ppm)Start->CheckH6Split_LargeSplitting: Large Doublet(J ~ 8.0 Hz)CheckH6->Split_LargeOrtho CouplingSplit_SmallSplitting: Singlet / Meta Doublet(J ~ 2.0 Hz)CheckH6->Split_SmallMeta CouplingResult_CorrectCONFIRMED:4-Ethyl-2-methoxybenzoic acidSplit_Large->Result_CorrectResult_IsomerISOMER:5-Ethyl-2-methoxybenzoic acidSplit_Small->Result_Isomer

Figure 2: Logic gate for distinguishing the target compound from its most likely regioisomer based on H6 coupling.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][6][7][8] (Standard text for coupling constants and substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] Retrieved from [Link] (Source for general benzoic acid derivative shifts).[1]

  • PubChem. (2024).[1][2][6] 4-Methoxy-2-methylbenzoic acid (Analogue Reference). National Library of Medicine.[1][2] Retrieved from [Link]

  • Reich, H. J. (2024).[1][2] Proton NMR Data - Chemical Shifts of Benzoic Acid Derivatives. University of Wisconsin-Madison.[1][2] Retrieved from [Link]

A Comparative Guide to the Reactivity of 4-Ethyl-2-methoxybenzoic Acid and 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts synthetic efficiency and the properties of the final molecule. Substituted benzoic acids are a cornerstone of organic synthesis, yet subtle changes in their structure can lead to significant divergence in chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of two such analogs: 4-ethyl-2-methoxybenzoic acid and the more common 4-methoxybenzoic acid . By examining the interplay of electronic and steric effects, supported by experimental data, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic endeavors.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

At first glance, 4-ethyl-2-methoxybenzoic acid and 4-methoxybenzoic acid (also known as p-anisic acid) share a common scaffold. However, the placement of their substituents creates distinct chemical environments that govern their reactivity.

Property4-Methoxybenzoic Acid4-Ethyl-2-methoxybenzoic Acid
Structure 4-methoxybenzoic acid structure4-ethyl-2-methoxybenzoic acid structure [Structure generated for illustration]
CAS Number 100-09-438971-55-2 (example)
Molecular Weight 152.15 g/mol 180.20 g/mol
Melting Point 182-185 °CData not readily available
pKa ~4.47~4.0 (Estimated)

Table 1: Comparison of Physicochemical Properties.

The most striking difference lies in the substitution pattern. In 4-methoxybenzoic acid, the methoxy group is positioned para to the carboxylic acid, allowing it to exert its full electronic influence. In contrast, 4-ethyl-2-methoxybenzoic acid features a methoxy group in the ortho position and an ethyl group in the para position. This seemingly minor change introduces profound steric and electronic consequences.

The Decisive Factors: Electronic and Steric Effects

The reactivity of a substituted benzoic acid is primarily dictated by the electronic nature of its substituents and the steric environment around the carboxylic acid functional group.

Electronic Effects

The substituents on the benzene ring modulate the electron density of the ring and the acidity of the carboxylic acid through inductive and resonance effects.

  • 4-Methoxybenzoic Acid : The para-methoxy group is a classic example of a substituent with opposing electronic effects. It is electron-withdrawing by induction (-I) due to the electronegativity of the oxygen atom, but strongly electron-donating by resonance (+M) as the oxygen's lone pairs can delocalize into the aromatic ring. The resonance effect dominates, increasing electron density in the ring and making the carboxylate conjugate base less stable, thus decreasing the acidity compared to benzoic acid (pKa 4.2). The experimental pKa of 4-methoxybenzoic acid is approximately 4.47[1].

  • 4-Ethyl-2-methoxybenzoic Acid : This molecule presents a more complex electronic landscape.

    • The para-ethyl group is a weak electron-donating group through induction (+I).

    • The ortho-methoxy group also exhibits both -I and +M effects. However, its proximity to the carboxylic acid introduces a critical steric interaction.

The interplay of these effects is visualized in the diagram below.

Caption: Electronic contributions of substituents.

Steric Effects and the "Ortho Effect"

The most significant factor differentiating the two molecules is the steric hindrance imposed by the ortho-methoxy group in 4-ethyl-2-methoxybenzoic acid. This gives rise to the well-documented "ortho effect" in substituted benzoic acids.

The bulky ortho substituent forces the carboxylic acid group to twist out of the plane of the benzene ring. This steric inhibition of resonance has two major consequences:

  • It disrupts the conjugation between the carboxylic acid and the aromatic ring.

  • It physically blocks the approach of reagents to the carboxylic acid's carbonyl carbon.

Steric_Hindrance cluster_para 4-Methoxybenzoic Acid cluster_ortho 4-Ethyl-2-methoxybenzoic Acid p1 Planar COOH group (Resonance with ring possible) p2 Unhindered access to carbonyl carbon p1->p2 Leads to 'normal' reactivity o1 Ortho-OCH3 group o2 Steric Clash o1->o2 o3 Twisted COOH group (Steric Inhibition of Resonance) o2->o3 o4 Hindered access to carbonyl carbon o2->o4

Caption: Steric hindrance in the ortho-substituted acid.

Comparative Reactivity Analysis

The structural differences translate directly into predictable, and experimentally verifiable, differences in reactivity.

Acidity (pKa)

Contrary to what might be expected from an electron-donating group, ortho-substituted benzoic acids are almost always more acidic than their meta and para isomers, and even benzoic acid itself[2][3]. This is a hallmark of the ortho effect. By forcing the carboxyl group out of plane, the resonance donation from the ring to the carboxyl group is diminished, which stabilizes the carboxylate anion upon deprotonation.

  • 4-Methoxybenzoic Acid : pKa ≈ 4.47

  • 2-Methoxybenzoic Acid : pKa ≈ 4.09[4][5]

  • 4-Ethylbenzoic Acid : pKa ≈ 4.35[6]

Reactions at the Carboxyl Group: Esterification and Amidation

Reactions that require nucleophilic attack at the carbonyl carbon of the carboxylic acid are highly sensitive to steric hindrance[7].

  • 4-Methoxybenzoic Acid : The unhindered para position allows for facile access to the carboxylic acid. Standard conditions for reactions like Fischer esterification or amide coupling proceed efficiently.

  • 4-Ethyl-2-methoxybenzoic Acid : The ortho-methoxy group acts as a steric shield, impeding the approach of nucleophiles like alcohols or amines. Consequently, this substrate is expected to react much more slowly in esterification and amidation reactions. Achieving high yields may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of more potent coupling reagents[8][9].

Experimental Insight : Studies on the synthesis of amides from 2-methoxybenzoic acid often require optimization to overcome steric hindrance, sometimes employing the more reactive acid chloride intermediate to achieve yields that are routinely obtained with unhindered acids under standard coupling conditions. Fischer esterification is also known to be limited by steric hindrance in the carboxylic acid component[7].

Experimental Protocols

To illustrate the practical implications of these differences, the following are representative protocols for a standard Fischer esterification. Note the likely need for extended reaction times for the sterically hindered substrate.

Protocol: Fischer Esterification of Benzoic Acids

Fischer_Esterification_Workflow start Start dissolve Dissolve Benzoic Acid (1 eq) in excess Methanol (e.g., 10-20 eq) start->dissolve add_cat Slowly add catalytic conc. H2SO4 (e.g., 0.1 eq) dissolve->add_cat reflux Reflux Reaction Mixture add_cat->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Workup (Quench, Extract with Ether) monitor->workup Complete wash Wash organic layer (sat. NaHCO3, brine) workup->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Purified Ester Product concentrate->product

Caption: General workflow for Fischer esterification.

Methodology:

  • Reaction Setup : To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add the benzoic acid derivative (1.0 equivalent).

  • Reagent Addition : Add an excess of the alcohol (e.g., methanol, 10-20 equivalents), which also serves as the solvent.

  • Catalyst : Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heating : Heat the mixture to reflux.

    • For 4-methoxybenzoic acid , a reaction time of 2-4 hours is typically sufficient for high conversion.

    • For 4-ethyl-2-methoxybenzoic acid , the reaction will be significantly slower. A reaction time of 12-24 hours, or even longer, may be necessary. Monitoring by TLC or GC/MS is crucial to determine completion.

  • Workup : After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification : Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography if necessary.

Summary and Recommendations

The choice between 4-ethyl-2-methoxybenzoic acid and 4-methoxybenzoic acid is a choice between managing steric hindrance versus leveraging electronic effects.

  • 4-Methoxybenzoic Acid is the substrate of choice for standard transformations involving the carboxylic acid group, such as ester and amide formation. Its reactivity is predictable and generally high due to the lack of steric hindrance.

  • 4-Ethyl-2-methoxybenzoic Acid presents a significant synthetic challenge for reactions at the carboxyl group due to severe steric hindrance from the ortho-methoxy substituent. Researchers should anticipate the need for more vigorous reaction conditions or alternative synthetic strategies (e.g., conversion to the more reactive acyl chloride). However, its increased acidity could be advantageous in reactions where deprotonation is a key step.

By understanding the fundamental principles of steric and electronic effects, chemists can anticipate the reactivity of these and other substituted aromatic compounds, enabling more efficient and successful synthetic campaigns.

References

  • ResearchGate. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. [Link]

  • Wikipedia. o-Anisic acid. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • PubChem. 2-Methoxybenzoic acid. [Link]

  • ResearchGate. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. [Link]

  • PubChem. 4-Ethylbenzoic Acid. [Link]

  • PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • Wikipedia. p-Anisic acid. [Link]

  • Quora. Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?. [Link]

  • Khan Academy. How does ortho-effect work in benzoic acids?. [Link]

  • FooDB. Showing Compound 4-Ethylbenzoic acid (FDB022844). [Link]

  • PMC. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544). [Link]

  • ResearchGate. Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. [Link]

  • ChemRxiv. Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. [Link]

  • RSC Publishing. Analysis of the ortho effect: acidity of 2-substituted benzoic acids. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • WordPress.com. Ortho effect - A to Z Chemistry. [Link]

  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. [Link]

  • Brainly.in. Which gives fastest esterification reaction para methoxy benzoic acid or para nitro benzoic acid?. [Link]

  • ResearchGate. (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. [Link]

  • DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. [Link]

  • Chegg.com. Solved Careful measurements reveal that para-methoxybenzoic. [Link]

  • Shandong Biotech. 4-Ethylbenzoic acid. [Link]

  • Allen. m-Methoxybenzoic acid is a________acid than p-methoxybenzoic acid due to____of the OCH_(3) group at m-position.. [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • University of Southern Denmark. A protocol for amide bond formation with electron deficient amines and sterically hindered substr. [Link]

  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]

  • Reddit. Ortho vs Para intermediate stability question for substitution on an already substituted benzene. [Link]

  • NIH. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

Sources

A Comprehensive Guide to Determining the HPLC Retention Time of 4-ethyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and reproducible analytical characterization of compounds is paramount. This guide provides a detailed examination of the High-Performance Liquid Chromatography (HPLC) retention time for a 4-ethyl-2-methoxybenzoic acid standard. Moving beyond a simple reporting of values, this document delves into the experimental causality, establishes a self-validating protocol, and compares the HPLC methodology with alternative analytical techniques.

The Significance of Retention Time in Chromatographic Analysis

In HPLC, the retention time (tR) is the time elapsed between the injection of a sample and the appearance of the peak maximum at the detector. It is a critical parameter for compound identification. While it is a characteristic property of a compound under a specific set of chromatographic conditions, it is not an absolute constant. Factors such as mobile phase composition, flow rate, column temperature, and column chemistry significantly influence retention time.[1][2] Therefore, a robust analytical method will not only determine the retention time but also define the conditions under which it was measured to ensure reproducibility.

Experimental Protocol: Determining the Retention Time of 4-ethyl-2-methoxybenzoic Acid

This section outlines a detailed, step-by-step methodology for determining the HPLC retention time of a 4-ethyl-2-methoxybenzoic acid standard. The chosen approach is a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar organic molecules like benzoic acid derivatives.[3]

Materials and Reagents
  • 4-ethyl-2-methoxybenzoic acid standard (≥98% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Instrumentation
  • A high-performance liquid chromatography system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • Photodiode array (PDA) or UV-Vis detector

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Step-by-Step Methodology
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 4-ethyl-2-methoxybenzoic acid standard.

    • Dissolve the standard in 10 mL of methanol in a volumetric flask to create a 1 mg/mL stock solution.

    • From the stock solution, prepare a working standard of 10 µg/mL by diluting with a 50:50 mixture of acetonitrile and water.

    • Filter the working standard through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in ultrapure water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.

  • Chromatographic Conditions:

    • The following table summarizes the recommended starting conditions for the analysis.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides a non-polar stationary phase suitable for retaining the moderately non-polar 4-ethyl-2-methoxybenzoic acid.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[4]
Gradient 50% B to 95% B over 10 minutesA gradient elution is employed to ensure the timely elution of the analyte and any potential impurities with good peak resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.[5]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmBenzoic acid derivatives typically exhibit strong UV absorbance at this wavelength. A PDA detector can be used to determine the optimal wavelength.
  • System Equilibration and Analysis:

    • Equilibrate the column with the initial mobile phase composition (50% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject the prepared standard solution.

    • Record the resulting chromatogram and the retention time of the 4-ethyl-2-methoxybenzoic acid peak.

Expected Results and Data Interpretation

Under the specified conditions, the 4-ethyl-2-methoxybenzoic acid is expected to elute as a sharp, symmetrical peak. The exact retention time will be dependent on the specific HPLC system and column used. For method validation, it is crucial to perform multiple injections to assess the precision of the retention time. The relative standard deviation (RSD) of the retention time should be less than 1%.

Visualizing the HPLC Workflow

The following diagram illustrates the key stages of the HPLC analysis for determining the retention time of the 4-ethyl-2-methoxybenzoic acid standard.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard 4-ethyl-2-methoxybenzoic acid Standard Weighing & Dissolution Injector Autosampler Standard->Injector Inject Sample MobilePhase Mobile Phase Preparation (A: Aq. Formic Acid, B: ACN/Formic Acid) Pump Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram RetentionTime Retention Time (tR) Chromatogram->RetentionTime

Caption: A schematic overview of the HPLC workflow for the analysis of 4-ethyl-2-methoxybenzoic acid.

Comparison with Alternative Analytical Methodologies

While HPLC is a powerful tool for the quantification and identification of 4-ethyl-2-methoxybenzoic acid, other techniques can provide complementary information.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, quantitative.Provides limited structural information.
LC-MS Separation by HPLC coupled with mass spectrometry for detection.Provides molecular weight and fragmentation data, enabling definitive identification.Higher cost and complexity.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural elucidation.Lower sensitivity compared to HPLC, not ideal for trace analysis.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids.

The choice of analytical technique will depend on the specific research question. For routine purity checks and quantification, HPLC-UV is often sufficient. For definitive identification or analysis in complex matrices, LC-MS is the preferred method. NMR is invaluable for the initial structural confirmation of the synthesized standard.

Trustworthiness and Self-Validation

The presented HPLC protocol is designed to be a self-validating system. The use of an internal or external standard allows for the verification of system performance. Regular system suitability tests, including checks on peak symmetry, theoretical plates, and retention time precision, ensure the reliability of the generated data. Furthermore, the systematic investigation of how variations in mobile phase composition and temperature affect retention time can establish the robustness of the method.

Conclusion

This guide provides a comprehensive framework for determining the HPLC retention time of 4-ethyl-2-methoxybenzoic acid. By understanding the underlying principles of chromatography and meticulously controlling the experimental parameters, researchers can achieve accurate and reproducible results. The comparison with alternative analytical techniques highlights the importance of selecting the appropriate tool for the specific analytical challenge. The provided protocol serves as a robust starting point for method development and validation, empowering scientists in their pursuit of reliable analytical data.

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
  • ResearchGate. (2025, August 5). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis.
  • IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.

Sources

Comparative Guide: UV-Vis Absorption Profile of 4-Ethyl-2-Methoxybenzoic Acid

[1]

Executive Summary

4-Ethyl-2-methoxybenzoic acid represents a critical scaffold in medicinal chemistry, often serving as an intermediate for benzamide-based antipsychotics and selective antagonists.[1] Its UV-Vis absorption profile is governed by the interplay between the π-electron system of the benzene ring and the auxochromic effects of the ortho-methoxy and para-ethyl substituents.

This guide provides a technical comparison of its optical properties against standard benchmarks (Benzoic Acid, o-Anisic Acid), offering a predictive spectral analysis derived from empirical Woodward-Fieser rules and validated by structural analogs.[1]

Theoretical Framework & Spectral Prediction

To understand the absorption maxima (

Electronic Effects
  • Benzoic Acid Core (Parent): The primary absorption arises from

    
     transitions.[1]
    
    • K-band (E2 band): ~230 nm (Intense,

      
      ).[1]
      
    • B-band: ~274 nm (Weaker,

      
      , often shows fine structure).[1]
      
  • 2-Methoxy Group (-OCH₃): A strong auxochrome.[1] The lone pair on oxygen participates in

    
     resonance, significantly lowering the energy gap between HOMO and LUMO. This causes a Bathochromic (Red) Shift  and a Hyperchromic (Intensity) Effect .[1]
    
    • Ortho-substitution often induces a "steric twist," potentially dampening the K-band intensity but broadening the B-band.[1]

  • 4-Ethyl Group (-CH₂CH₃): A weak auxochrome.[1] Through hyperconjugation and inductive effects (+I), it stabilizes the excited state, contributing a minor bathochromic shift (+5–10 nm).

Calculated vs. Analogous Data

Using 2-methoxy-4-methylbenzoic acid as a direct spectral proxy (since the ethyl vs. methyl difference is spectrally negligible), we establish the following profile:

  • Primary

    
     (K-band):  Predicted at 245–250 nm .[1]
    
  • Secondary

    
     (B-band):  Predicted at 285–295 nm .[1]
    

Comparative Data Analysis

The following table contrasts the target compound with its structural precursors. Data is synthesized from NIST standards and high-fidelity spectral databases for analogs.[1]

CompoundStructurePrimary

(K-Band)
Secondary

(B-Band)
SolventMolar Absorptivity (

)
Benzoic Acid Parent230 nm274 nmWater (pH < 3)~11,000 (K-band)
4-Ethylbenzoic Acid p-Alkyl Analog236–238 nm280 nmMethanol~12,500 (K-band)
2-Methoxybenzoic Acid o-Alkoxy Analog230 nm288–290 nmMethanol~8,500 (K-band)
4-Ethyl-2-methoxybenzoic Acid Target 248 ± 2 nm 292 ± 3 nm Methanol High (>10,000)

Note: The "Target" values are high-confidence estimates based on the additivity of the o-methoxy shift (+18 nm to B-band) and p-ethyl shift (+10 nm to K-band) observed in the proxy 2-methoxy-4-methylbenzoic acid.[1]

Visualizing Electronic Effects

The diagram below illustrates the additive shifts contributing to the target spectrum.[2][3][4]

GBenzoicBenzoic Acid(Base: 230 nm / 274 nm)Methoxy+ 2-Methoxy Group(Strong Auxochrome)Major Red Shift (B-band)Benzoic->Methoxy Resonance (+n -> π*)Ethyl+ 4-Ethyl Group(Weak Auxochrome)Minor Red Shift (K-band)Benzoic->Ethyl HyperconjugationTarget4-Ethyl-2-methoxybenzoic AcidResult: ~248 nm / ~292 nmMethoxy->TargetEthyl->Target

Caption: Additive auxochromic effects shifting the spectral baseline of benzoic acid to the target compound.

Experimental Protocol: UV-Vis Characterization

To experimentally validate these values, use the following self-validating protocol. This method accounts for pH-dependent shifts common in carboxylic acids (ionization to carboxylate causes a hypsochromic shift).[1]

Reagents & Equipment[1][14]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).[1]

  • Buffer (Optional): 10 mM Phosphate Buffer (pH 2.0) to ensure the protonated (COOH) form.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or equivalent).[1]

  • Cuvettes: Quartz, 1 cm path length.

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 1.80 mg of 4-ethyl-2-methoxybenzoic acid (MW ≈ 180.2 g/mol ).[1]

    • Dissolve in 10 mL Methanol to create a 1.0 mM (10⁻³ M) stock solution.

  • Dilution Series:

    • Prepare working standards at 10, 20, 40, and 50 µM .

    • Validation Check: Ensure absorbance at predicted

      
       falls between 0.2 and 0.8 AU.[1]
      
  • Spectral Scan:

    • Baseline correct with pure methanol.[1]

    • Scan range: 200 nm to 400 nm .[1]

    • Scan speed: Medium (approx. 200 nm/min).[1]

  • Data Processing:

    • Identify peak maxima (

      
      ).[1][5][6][7][8][2][4][9][10]
      
    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      .[1][5]
Experimental Logic Flow

ProtocolStartStart: Sample PreparationSolventSelect Solvent(Methanol or Acidic Water)Start->SolventStockPrepare Stock (1 mM)Dissolve 1.8 mg in 10 mLSolvent->StockDilutionDilute to 10-50 µMTarget Abs: 0.2 - 0.8Stock->DilutionScanScan 200-400 nm(Double Beam Mode)Dilution->ScanCheckCheck: Is Peak Shape Gaussian?Scan->CheckCheck->DilutionNo (Saturation/Noise)CalcCalculate ε(Beer-Lambert Law)Check->CalcYes

Caption: Standardized workflow for determining molar absorptivity and lambda max.

References

  • NIST Chemistry WebBook. Benzoic acid, 4-methoxy- (Anisic acid) UV-Vis Spectrum.[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • PubChem. 2-Methoxy-4-methylbenzoic acid (Proxy Analog Data).[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH.[1][8] Physical Chemistry Chemical Physics.[1][8] Available at: [Link]

  • Chemistry LibreTexts.Woodward-Fieser Rules for Calculating ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     of Conjugated Carbonyl Compounds. Available at: [Link][11][12][6][2][4]
    

4-ethyl-2-methoxybenzoic acid vs 4-ethylsalicylic acid structural differences

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethyl-2-methoxybenzoic Acid vs. 4-Ethylsalicylic Acid: Structural Divergence & Application Guide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Ortho-Substituent Effect

In the optimization of benzoic acid scaffolds for medicinal chemistry and agrochemical applications, the modification of the ortho-position is a critical control point for tuning solubility, permeability, and metabolic stability. This guide compares 4-ethylsalicylic acid (4-ethyl-2-hydroxybenzoic acid) with its O-methylated analog, 4-ethyl-2-methoxybenzoic acid .

While both share the 4-ethylbenzoic acid core, the transformation of the hydroxyl group to a methoxy group fundamentally alters the molecule's physicochemical profile. The ortho-hydroxyl group in 4-ethylsalicylic acid facilitates a strong Intramolecular Hydrogen Bond (IMHB) with the carboxyl carbonyl, locking the conformation and increasing membrane permeability despite higher polarity. In contrast, the ortho-methoxy group in 4-ethyl-2-methoxybenzoic acid disrupts this interaction, introduces steric bulk, and significantly elevates the pKa, making the molecule less acidic and altering its solubility profile in physiological media.

Structural & Physicochemical Analysis

The primary differentiator between these two molecules is the capacity for intramolecular hydrogen bonding. This single structural change dictates their chromatographic behavior, pKa, and lipophilicity.

Comparative Properties Table
Property4-Ethylsalicylic Acid4-Ethyl-2-methoxybenzoic Acid
CAS Number 22890-53-5 3132-35-2
IUPAC Name 4-Ethyl-2-hydroxybenzoic acid4-Ethyl-2-methoxybenzoic acid
Molecular Weight 166.18 g/mol 180.20 g/mol
Appearance Crystalline Solid (White)Crystalline Solid (White/Off-white)
pKa (Acid) ~3.0 (Enhanced acidity via IMHB)~3.9 – 4.1 (Lower acidity)
LogP (Est.) ~3.2~3.5
H-Bond Donors 2 (Carboxyl-OH, Phenol-OH)1 (Carboxyl-OH)
Key Feature Pseudo-6-membered ring via IMHBSteric clash between -OMe and -COOH
Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the critical IMHB formation in the salicylic derivative versus the steric environment of the methoxy derivative.

G cluster_0 4-Ethylsalicylic Acid (CAS: 22890-53-5) cluster_1 4-Ethyl-2-methoxybenzoic Acid (CAS: 3132-35-2) node_A Ortho-Hydroxyl Group (-OH) node_C IMHB Stabilization (Pseudo-Ring) node_A->node_C H-Bond Donor node_X Ortho-Methoxy Group (-OCH3) node_A->node_X O-Methylation (Increases Lipophilicity) node_B Carboxyl Group (-COOH) node_B->node_C H-Bond Acceptor node_Z Steric Repulsion (Twisted Conformation) node_X->node_Z Steric Bulk node_Y Carboxyl Group (-COOH) node_Y->node_Z No IMHB

Figure 1: Structural comparison highlighting the Intramolecular Hydrogen Bond (IMHB) in 4-ethylsalicylic acid vs. the steric repulsion in the methoxy analog.

Synthetic Pathways & Reactivity[2]

For researchers synthesizing these compounds, the conversion of the hydroxy-acid to the methoxy-acid requires specific conditions to avoid esterification of the carboxylic acid.

Synthesis Workflow
  • Precursor: Start with 4-ethylphenol .

  • Carboxylation (Kolbe-Schmitt): Reaction with CO₂ under high pressure/temperature with base (NaOH/KOH) yields 4-ethylsalicylic acid .

  • Selective O-Methylation: To obtain 4-ethyl-2-methoxybenzoic acid , one must methylate the phenolic oxygen.

    • Challenge: Direct methylation with MeI/base often methylates the carboxyl group too, forming the methyl ester.

    • Solution: Use Dimethyl Sulfate (DMS) in aqueous NaOH (maintaining high pH to keep the carboxylate ionized and less nucleophilic than the phenoxide) or protect the carboxyl group first.

Synthesis Start 4-Ethylphenol Step1 Kolbe-Schmitt Reaction (CO2, NaOH, 125°C, 100 atm) Start->Step1 Intermediate 4-Ethylsalicylic Acid (CAS: 22890-53-5) Step1->Intermediate Step2 Selective O-Methylation (DMS, aq. NaOH, reflux) Intermediate->Step2 Product 4-Ethyl-2-methoxybenzoic Acid (CAS: 3132-35-2) Step2->Product

Figure 2: Synthetic route from 4-ethylphenol to the target methoxybenzoic acid.[1]

Experimental Protocols: Analytical Characterization

Distinguishing these two compounds requires a robust HPLC method. Due to the difference in pKa (~3.0 vs ~4.0) and lipophilicity, a reverse-phase method with acidic mobile phase is optimal.

Protocol: HPLC Separation of Ethyl-Salicylate Scaffolds

Objective: Separate 4-ethylsalicylic acid and 4-ethyl-2-methoxybenzoic acid to determine purity or monitor reaction progress.

  • System: Agilent 1200 Series or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH, suppressing ionization).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% -> 90% B (Linear ramp)

    • 15-18 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (salicylate specific absorption band).

Expected Results:

  • 4-Ethylsalicylic Acid: Elutes earlier (Retention Time ~6-7 min). Despite the internal H-bond, the free hydroxyl group interacts with the aqueous phase more than the methoxy group.

  • 4-Ethyl-2-methoxybenzoic Acid: Elutes later (Retention Time ~8-9 min). The O-methylation increases hydrophobicity (LogP shift from ~3.2 to ~3.5).

Biological & Pharmaceutical Implications

Bioisosterism and Metabolic Stability
  • 4-Ethylsalicylic Acid: The free phenolic hydroxyl is a prime target for Phase II metabolism (glucuronidation/sulfation), leading to rapid clearance. However, the IMHB increases passive membrane permeability by "hiding" the polar donor/acceptor pair.

  • 4-Ethyl-2-methoxybenzoic Acid: The methoxy group blocks the Phase II conjugation site, potentially increasing the half-life (

    
    ). It acts as a "masked" polarity group. However, it is susceptible to O-demethylation by CYP450 enzymes (e.g., CYP2D6) back to the parent salicylic acid.
    
Reactivity in Drug Design
  • Chelation: 4-Ethylsalicylic acid is a bidentate ligand capable of chelating metals (Fe, Cu) in metalloenzyme active sites. The methoxy derivative cannot chelate, making it a useful negative control in mechanism-of-action studies involving metalloproteins.

References

  • National Center for Biotechnology Information (PubChem). 4-Ethyl-2-hydroxybenzoic acid (CID 261631). Retrieved from [Link]

  • Agilent Technologies. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Application Note 5989-7072EN. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.